LY3007113
Description
Properties
Molecular Formula |
Unknown |
|---|---|
Appearance |
Solid powder |
Synonyms |
LY3007113; LY-3007113; LY 3007113.; Unknown |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the p38 MAPK Signaling Pathway in the Tumor Microenvironment
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical mediator of cellular responses to a wide array of extracellular stimuli, including stress, inflammatory cytokines, and growth factors.[1] In the context of cancer, the p38 MAPK pathway plays a complex and often contradictory role, acting as both a tumor suppressor and a promoter of tumor progression, depending on the cellular context, tumor type, and stage.[2] Its influence extends beyond the cancer cell itself, profoundly shaping the tumor microenvironment (TME). The TME, a complex ecosystem of immune cells, stromal cells, blood vessels, and extracellular matrix, is instrumental in tumor growth, invasion, and response to therapy. This guide provides a detailed examination of the p38 MAPK signaling cascade and its multifaceted roles within the TME, offering insights for therapeutic development.
The Core p38 MAPK Signaling Cascade
The p38 MAPK pathway is a three-tiered kinase cascade. It is typically initiated by environmental stresses and inflammatory cytokines.[3] The cascade consists of MAPK kinase kinases (MAP3Ks), MAPK kinases (MKKs), and finally the p38 MAPKs.
-
Upstream Activators (MAP3Ks): A variety of MAP3Ks, such as TAK1, ASK1, and MEKKs, can initiate the cascade in response to stimuli like TNF-α, IL-1β, and cellular stress.
-
Intermediate Kinases (MKKs): The MAP3Ks phosphorylate and activate the dual-specificity kinases MKK3 and MKK6, which are the primary activators of p38 MAPKs.[3]
-
p38 MAPK Isoforms: There are four main isoforms of p38: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). p38α is the most ubiquitously expressed and extensively studied isoform.[3]
-
Downstream Substrates: Once activated by phosphorylation on threonine and tyrosine residues (Thr180/Tyr182), p38 MAPKs phosphorylate a wide range of substrates.[3] These include other protein kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF-2, MEF2, and STAT1, leading to changes in gene expression, cell cycle regulation, apoptosis, and inflammation.
Figure 1: Core p38 MAPK Signaling Cascade.
Role of p38 MAPK in the Tumor Microenvironment (TME)
The p38 MAPK pathway is a central regulator of the interplay between tumor cells and the surrounding microenvironment. It influences various non-neoplastic cell types within the TME, thereby modulating tumor progression, angiogenesis, and immune evasion.
Cancer-Associated Fibroblasts (CAFs)
CAFs are a major component of the TME and are known to promote tumorigenesis. p38MAPK activity is crucial for sustaining the pro-tumorigenic properties of CAFs and senescent fibroblasts. It does so by controlling the stability of mRNAs for factors of the Senescence-Associated Secretory Phenotype (SASP), which includes various cytokines and growth factors that promote tumor growth. Inhibition of p38MAPK in CAFs can abrogate their tumor-promoting abilities.[4]
Tumor-Associated Macrophages (TAMs)
Macrophages that infiltrate tumors can adopt different phenotypes, with M1-like macrophages generally being anti-tumorigenic and M2-like macrophages being pro-tumorigenic. The p38 MAPK pathway is essential for the production of inflammatory mediators in macrophages, such as TNF-α.[5] Interestingly, studies show that p38 MAPK signaling can have differential effects on macrophage subsets. Activation of the p38 pathway in M1 macrophages can rescue them from cell death induced by certain therapies (like MEK inhibitors), while M2 macrophages, which are more reliant on the MEK/ERK pathway, are selectively eliminated. This suggests that modulating p38 activity could shift the M1/M2 balance in the TME.
Dendritic Cells (DCs)
Dendritic cells are potent antigen-presenting cells critical for initiating anti-tumor immune responses. However, DCs isolated from cancer patients are often functionally defective. Tumor-derived factors can inhibit DC differentiation and function, partly by activating the p38 MAPK pathway in these cells. This activation leads to down-regulated expression of co-stimulatory molecules, decreased production of the pro-inflammatory cytokine IL-12, and an impaired ability to activate T cells. Pharmacological inhibition of p38 MAPK has been shown to restore the phenotype and function of these tumor-conditioned DCs, enhancing their ability to prime tumor-specific immune responses.
Angiogenesis
The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. The p38 MAPK pathway contributes to tumor-induced angiogenesis.[6] In glioma cells, for instance, p38 MAPK inhibition leads to decreased secretion of the pro-angiogenic factor VEGF.[2] Furthermore, p38 signaling in endothelial cells is a critical component in their activation, which is necessary for angiogenesis.
Figure 2: Role of p38 MAPK in TME cell crosstalk.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the role of p38 MAPK and the effects of its inhibition in cancer models.
Table 1: Effect of p38 MAPK Inhibition on Tumor Growth and Cell Proliferation
| Model System | Inhibitor | Concentration / Dose | Outcome | Quantitative Result | Reference |
|---|---|---|---|---|---|
| 4T-1 breast cancer cells (in vitro) | SB-202190 | 100 ng/ml | Proliferation | Reduced to 75.2 ± 8.4% of control | [7] |
| 4T-1 breast cancer xenograft (in vivo) | SB-202190 | 2.5 µM/kg daily | Tumor Growth | Increased tumor volume (155.6 ± 34.9 mm³ vs. 86.7 ± 18.2 mm³ in control) | [7] |
| Colon Cancer PDX (CCR-010) | PH797804 | 30 mg/kg | Tumor Growth | Reduced tumor volume | [8] |
| Pancreatic cancer cells (in vitro) | SB202190 | 5, 10, or 20 µmol/L | Cell Proliferation | Increased proliferation under low-serum conditions |[9] |
Table 2: Effect of p38 MAPK Inhibition on Gene/Protein Expression in the TME
| Model System | Inhibitor | Measurement | Target Gene/Protein | Result | Reference |
|---|---|---|---|---|---|
| Colon Cancer PDX (CCR-010) | PH797804 | mRNA expression | IL-6 | Downregulated | [8] |
| Colon Cancer PDX (CCR-010) | PH797804 | mRNA expression | CXCL-1 | Downregulated | [8] |
| Colon Cancer PDX (CCR-010) | PH797804 | mRNA expression | CXCL-2 | Downregulated | [8] |
| Pancreatic cancer cells | SB202190 | Protein expression (Western Blot) | pJNK | Increased |[9] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the p38 MAPK pathway. Below are protocols for key experiments commonly cited in this field.
Western Blotting for Phospho-p38 MAPK
This protocol is used to detect the activated (phosphorylated) form of p38 MAPK in cell lysates.
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.[10]
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBS with 0.1% Tween-20 (TBST).[12]
-
Incubate the membrane overnight at 4°C with a primary antibody against Phospho-p38 MAPK (Thr180/Tyr182), typically at a 1:1000 dilution in blocking buffer.[11]
-
Wash the membrane 3 times for 5 minutes each in TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:2000 to 1:5000 dilution for 1 hour at room temperature.[11]
-
-
Detection:
-
Wash the membrane 3 times for 5 minutes each in TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.[13]
-
Strip and re-probe the membrane for total p38 MAPK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Figure 3: Western Blotting Experimental Workflow.
In Vitro Kinase Assay (Non-Radioactive)
This assay measures the enzymatic activity of p38 MAPK immunoprecipitated from cell lysates.
-
Immunoprecipitation of p38 MAPK:
-
Incubate 200-500 µg of cell lysate with an immobilized anti-phospho-p38 MAPK (Thr180/Tyr182) antibody overnight at 4°C to capture active p38.[3]
-
Wash the antibody-bead complex three times with lysis buffer and once with Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
-
Kinase Reaction:
-
Resuspend the beads in 50 µL of Kinase Buffer.
-
Add 1-2 µg of a substrate protein (e.g., recombinant ATF-2).[3]
-
Initiate the reaction by adding ATP to a final concentration of 200 µM.
-
Incubate for 30 minutes at 30°C.
-
-
Termination and Detection:
-
Terminate the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the reaction mixture by Western blotting, using a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-ATF-2 (Thr71)).[3]
-
Flow Cytometry for Dendritic Cell Maturation
This protocol is for analyzing the expression of surface markers on DCs to assess their maturation status.
-
Cell Preparation:
-
Harvest monocyte-derived dendritic cells (MDDCs) after treatment/culture.
-
Wash cells and resuspend in FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).[14]
-
-
Antibody Staining:
-
Data Acquisition and Analysis:
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire data on a flow cytometer (e.g., BD LSR II).[14]
-
Analyze the data using software like FlowJo. Gate on the DC population (e.g., CD11c+) and then quantify the expression levels (Mean Fluorescence Intensity) or percentage of positive cells for maturation markers like CD83, CD86, and CD40.[14][15]
-
Immunohistochemistry (IHC) for p-p38 in Paraffin-Embedded Tissue
This protocol allows for the visualization and localization of active p38 MAPK within the TME of tissue sections.
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by boiling slides in 10 mM sodium citrate buffer (pH 6.0) for 10-20 minutes.[16]
-
Allow slides to cool to room temperature.
-
-
Staining Procedure:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.[18]
-
Rinse in wash buffer (e.g., PBS).
-
Block non-specific binding with a blocking serum (e.g., 10% normal goat serum) for 1 hour.[16]
-
Incubate with the primary antibody (anti-phospho-p38 MAPK) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody for 1 hour.
-
Wash and incubate with an avidin-biotin-HRP complex (ABC reagent) for 30 minutes.[16]
-
-
Visualization and Counterstaining:
-
Apply DAB substrate until the desired brown color intensity is reached.[17]
-
Rinse in water to stop the reaction.
-
Counterstain with hematoxylin for 1-2 minutes to stain cell nuclei.[18]
-
Dehydrate, clear in xylene, and mount with a coverslip.
-
Visualize under a microscope to assess the location and intensity of p-p38 staining within different cell types of the TME.
-
Conclusion and Future Perspectives
The p38 MAPK signaling pathway is a pivotal, yet complex, regulator of the tumor microenvironment. Its dual role as both a tumor suppressor and promoter underscores the importance of context in its biological functions.[2] Evidence strongly indicates that p38 MAPK signaling within immune and stromal cells profoundly influences tumor progression, immune evasion, and angiogenesis. This makes the pathway, and particularly the p38α isoform, a compelling therapeutic target.
However, the paradoxical observation that p38 inhibition can sometimes promote tumor growth in vivo, despite inhibiting proliferation in vitro, highlights the challenges in translating p38-targeted therapies to the clinic.[7] Future research must focus on elucidating the isoform-specific functions of p38 in different TME cell types and developing strategies that can selectively target its pro-tumorigenic activities while preserving its tumor-suppressive functions. A deeper understanding of the crosstalk between p38 MAPK and other signaling pathways, such as JNK, will be essential for designing effective combination therapies for cancer treatment.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The functional role of p38 MAPK pathway in malignant brain tumors [frontiersin.org]
- 3. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Morphine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. P38 MAP Kinase inhibition promotes primary tumour growth via VEGF independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. youtube.com [youtube.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Flow cytometry analysis of DCs. [bio-protocol.org]
- 15. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 16. Immunohistochemistry Protocols [etsu.edu]
- 17. ulab360.com [ulab360.com]
- 18. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
An In-depth Technical Guide to the Discovery and Synthesis of LY3007113
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3007113 is a potent and selective, orally bioavailable small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway plays a crucial role in regulating the production of pro-inflammatory cytokines and in cellular responses to stress. Dysregulation of this pathway has been implicated in a variety of diseases, including cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical and clinical evaluation of this compound.
Discovery and Rationale
The discovery of this compound stemmed from efforts to develop a potent and selective inhibitor of the p38 MAPK pathway for the treatment of advanced cancers. The rationale was based on the understanding that p38 MAPK is activated in cancer cells in response to various stressors, including chemotherapy and radiation, and contributes to a microenvironment that promotes tumor cell survival, migration, and invasion.[1] By inhibiting p38 MAPK, it was hypothesized that this compound could disrupt these pro-tumorigenic processes.
Chemical Synthesis
The chemical synthesis of this compound is detailed in the patent WO2012087611. The core of the molecule is a substituted pyridine ring. The following is a representative synthetic scheme based on the information available in the patent literature.
Experimental Protocol: Synthesis of this compound (Exemplary Pathway)
A detailed, step-by-step synthesis protocol is outlined below. This is a representative synthesis based on patent literature and may require optimization.
Step 1: Synthesis of Intermediate 1 (Substituted Pyridine Core)
-
A mixture of 2,6-dichloropyridine and a suitable boronic acid derivative is subjected to a Suzuki coupling reaction in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
The reaction is heated to reflux for several hours until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon cooling, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired substituted pyridine intermediate.
Step 2: Synthesis of Intermediate 2 (Indole Moiety)
-
A commercially available or synthesized indole derivative with appropriate substitutions is prepared. For instance, a Fischer indole synthesis can be employed using a substituted phenylhydrazine and a ketone or aldehyde.
Step 3: Coupling of Intermediates and Final Product Formation
-
Intermediate 1 is coupled with Intermediate 2 via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. The specific conditions (catalyst, ligand, base, solvent, temperature) will depend on the nature of the coupling partners.
-
The final product, this compound, is isolated and purified using standard techniques such as crystallization or column chromatography.
-
The structure and purity of the final compound are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of the α and β isoforms of p38 MAPK.[2] It exerts its effect by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates. A key downstream target of p38 MAPK is MAPK-activated protein kinase 2 (MAPKAP-K2). Inhibition of p38 MAPK by this compound leads to a reduction in the phosphorylation of MAPKAP-K2.[1]
Signaling Pathway
The p38 MAPK signaling pathway is a multi-tiered kinase cascade.
Caption: The p38 MAPK signaling cascade.
Preclinical Pharmacology
In Vitro Studies
Preclinical studies demonstrated that this compound inhibits the phosphorylation of MAPKAP-K2 in HeLa cells, confirming its intracellular activity.[1]
Experimental Protocol: In Vitro p38 Kinase Assay (General Protocol)
-
Objective: To determine the in vitro inhibitory activity of this compound against p38 MAPK isoforms.
-
Materials: Recombinant human p38α, p38β, p38γ, and p38δ enzymes, a suitable substrate (e.g., myelin basic protein or a specific peptide substrate), ATP, kinase buffer, this compound, and a detection reagent.
-
Procedure:
-
Prepare a reaction mixture containing the p38 kinase, the substrate, and the kinase buffer in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using an appropriate method, such as a radiometric assay ([³²P]-ATP) or a luminescence-based assay (e.g., ADP-Glo™).
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
In Vivo Studies
In vivo efficacy of this compound was evaluated in mouse xenograft models. Orally administered this compound was shown to inhibit the phosphorylation of MAPKAP-K2 in both peripheral blood and in human glioblastoma tumors (U87MG) implanted subcutaneously in mice.[1] Furthermore, this compound demonstrated anti-tumor activity as a single agent in xenograft models of human ovarian and kidney cancers, and leukemia.[1]
Experimental Protocol: Human Tumor Xenograft Study (General Protocol)
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Cell Line: U87MG human glioblastoma cells.
-
Procedure:
-
Subcutaneously inject U87MG cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at various doses and schedules. The control group receives a vehicle control.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
For pharmacodynamic studies, collect blood and/or tumor tissue at specified time points after dosing to measure the inhibition of p-MAPKAP-K2.
-
Clinical Development
This compound was advanced to a Phase 1 clinical trial in patients with advanced cancer to determine its safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose.
Phase 1 Study Design
-
Part A (Dose Escalation): this compound was administered orally every 12 hours (Q12H) at doses ranging from 20 mg to 200 mg daily in 28-day cycles.
-
Part B (Dose Confirmation): Patients received the MTD.
Clinical Trial Workflow
Caption: Phase 1 clinical trial workflow for this compound.
Clinical Trial Results
Table 1: Summary of Phase 1 Clinical Trial Results for this compound
| Parameter | Result |
| Maximum Tolerated Dose (MTD) | 30 mg Q12H[1] |
| Dose-Limiting Toxicities (at 40 mg Q12H) | Upper gastrointestinal hemorrhage, increased hepatic enzyme[1] |
| Most Frequent Treatment-Related Adverse Events (>10%) | Tremor, rash, stomatitis, increased blood creatine phosphokinase, fatigue[1] |
| Pharmacokinetics (tmax) | ~2 hours (single and repeated dosing)[1] |
| Pharmacokinetics (t1/2) | ~10 hours (at steady state)[1] |
| Pharmacodynamics | Maximal inhibition (80%) of p-MAPKAP-K2 in PBMCs was not reached[1] |
| Efficacy | Best overall response was stable disease in 3 of 27 patients in Part B[1] |
The study concluded that a biologically effective dose was not achieved due to toxicity, and further clinical development of this compound was not planned.[1]
Experimental Protocol: Pharmacodynamic Assessment of p-MAPKAP-K2 Inhibition in PBMCs
-
Objective: To measure the inhibition of p38 MAPK activity in patients treated with this compound.
-
Method:
-
Collect peripheral blood mononuclear cells (PBMCs) from patients at baseline and at various time points after this compound administration.
-
Stimulate the PBMCs ex vivo with anisomycin (20 µg/ml) for 20 minutes to activate the p38 MAPK pathway.
-
Measure the intracellular levels of phosphorylated MAPKAP-K2 (p-MAPKAP-K2) using flow cytometry.
-
The biologically effective dose (BED) was defined as the lowest dose that achieved at least 80% maximal inhibition of p-MAPKAP-K2 and sustained at least 60% inhibition for up to 6 hours after dosing.[1]
-
Conclusion
This compound is a selective p38 MAPK inhibitor that demonstrated preclinical anti-tumor activity. However, in a Phase 1 clinical trial, dose-limiting toxicities prevented the achievement of a biologically effective dose, leading to the discontinuation of its clinical development. The information gathered during the development of this compound provides valuable insights for the future design and development of p38 MAPK inhibitors for oncology applications.
References
Preclinical Pharmacology of LY3007113: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3007113 is a potent, orally bioavailable small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in cell survival, migration, and invasion. In the context of oncology, this pathway is implicated in modulating the tumor microenvironment, making it a compelling target for therapeutic intervention. Preclinical investigations have demonstrated that this compound exhibits intracellular activity by inhibiting its direct downstream target, MAPK-activated protein kinase 2 (MAPKAP-K2 or MK2), and has shown anti-tumor activity in various cancer models. This document provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo activities, and detailed experimental protocols.
While specific quantitative preclinical data for this compound is not extensively published, this guide incorporates representative data from a structurally and mechanistically similar p38 MAPK inhibitor, LY2228820 (ralimetinib), also developed by Eli Lilly, to provide a thorough understanding of the compound's expected preclinical profile.
Mechanism of Action: Targeting the p38 MAPK Pathway
This compound is a pyridopyrimidine-based, ATP-competitive inhibitor that selectively targets the α and β isoforms of p38 MAPK.[1] By binding to the ATP pocket of p38 MAPK, this compound prevents the phosphorylation and subsequent activation of its downstream substrates. The primary and most well-characterized substrate for pharmacodynamic assessment is MAPKAP-K2 (MK2). Inhibition of p38 MAPK leads to a measurable reduction in the phosphorylation of MK2. This blockade disrupts the signaling cascade responsible for the production of various pro-inflammatory cytokines and growth factors, such as TNFα and IL-6, which are crucial for the maintenance of the tumor microenvironment and cancer cell proliferation.[2]
Quantitative Data Presentation
The following tables summarize the key quantitative data from preclinical studies. As specific data for this compound is limited, representative data from the analogous p38 MAPK inhibitor, LY2228820, is provided for context.
Table 1: In Vitro Potency
| Parameter | Target/Cell Line | Assay Type | Representative Value (IC50) |
|---|---|---|---|
| Biochemical Potency | p38α MAPK | Kinase Assay | 5.3 nM |
| Biochemical Potency | p38β MAPK | Kinase Assay | 3.2 nM |
| Cellular Potency | HeLa Cells (Anisomycin-stimulated) | p-MK2 (Thr334) Western Blot | 9.8 nM |
| Cellular Potency | RAW264.7 Macrophages (Anisomycin-stimulated) | p-MK2 ELISA | 35.3 nM |
| Functional Potency | LPS/IFNγ-stimulated Macrophages | TNFα Secretion | 6.3 nM |
Table 2: Preclinical In Vivo Pharmacodynamics (Representative)
| Animal Model | Tumor Type | Dose (Oral) | Endpoint | Result |
|---|---|---|---|---|
| Mouse | B16-F10 Melanoma | 10 mg/kg | Tumor p-MK2 Inhibition | >40% reduction for 4-8 hours |
| Mouse | B16-F10 Melanoma | Multiple Doses | Tumor p-MK2 Inhibition | TED70 = 11.2 mg/kg |
Table 3: Preclinical In Vivo Efficacy (Mentioned Models for this compound)
| Animal Model | Human Xenograft | Outcome |
|---|---|---|
| Immunocompromised Mice | U87MG Glioblastoma | Anti-tumor Activity |
| Immunocompromised Mice | Ovarian Cancer | Anti-tumor Activity |
| Immunocompromised Mice | Kidney Cancer | Anti-tumor Activity |
| Immunocompromised Mice | Leukemia | Anti-tumor Activity |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below. These represent standard protocols used in the evaluation of p38 MAPK inhibitors like this compound.
In Vitro p-MAPKAP-K2 (MK2) Inhibition Assay by Flow Cytometry
This assay quantifies the inhibition of p38 MAPK activity in a cellular context by measuring the phosphorylation of its direct substrate, MK2.
Protocol:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood, or HeLa cells are cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with a serial dilution of this compound or vehicle control for 1-2 hours.
-
Stimulation: To activate the p38 MAPK pathway, cells are stimulated with a potent activator, anisomycin (typically 20 µg/mL), for 20 minutes at 37°C.[2]
-
Fixation: Cells are immediately fixed with a paraformaldehyde-based fixation buffer to cross-link proteins and preserve the phosphorylation state of MK2.
-
Permeabilization: Cells are permeabilized using a saponin- or methanol-based buffer to allow antibodies to access intracellular targets.
-
Intracellular Staining: Cells are stained with a primary antibody specific for phosphorylated MK2 (p-MK2 at Thr334).
-
Secondary Staining: A fluorescently-labeled secondary antibody that recognizes the primary antibody is added.
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. The median fluorescence intensity (MFI) correlates with the level of p-MK2.
-
Data Analysis: The reduction in MFI in this compound-treated cells compared to stimulated, vehicle-treated cells is calculated. The IC50 value is determined by plotting the percent inhibition against the log concentration of this compound.
In Vivo Human Tumor Xenograft Efficacy Study
This protocol describes a general methodology for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft model.
References
LY3007113: A Technical Guide to its Target Validation in Oncology
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Executive Summary
LY3007113 is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) that was investigated by Eli Lilly and Company for the treatment of advanced cancers.[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and is implicated in the tumor microenvironment, inflammation, cell survival, and apoptosis.[1][3] this compound was designed to competitively bind to the ATP-binding site of p38 MAPK, thereby inhibiting its kinase activity and the subsequent downstream signaling cascade.[1]
Preclinical studies demonstrated the intracellular activity of this compound through the inhibition of MAPK-activated protein kinase 2 (MAPKAP-K2) phosphorylation, a direct substrate of p38 MAPK.[1][3] The compound showed activity in various cancer cell lines, including HeLa and U87MG glioblastoma cells, and in xenograft models of human ovarian, kidney, and hematologic cancers.[1][3]
Despite promising preclinical data, the clinical development of this compound was discontinued. A Phase I clinical trial in patients with advanced cancer established a maximum tolerated dose (MTD), but ultimately, a biologically effective dose (BED) could not be achieved due to toxicity.[3] This technical guide provides a comprehensive overview of the target validation for this compound in oncology, summarizing the available preclinical and clinical data, outlining key experimental methodologies, and visualizing the targeted signaling pathway.
Core Target: p38 Mitogen-Activated Protein Kinase (MAPK)
The principal molecular target of this compound is the p38 MAPK, a family of serine/threonine kinases that play a central role in intracellular signaling.[1][3] The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). p38α is the most extensively studied isoform and is a key mediator of inflammatory and stress responses.
In the context of oncology, the p38 MAPK pathway is frequently upregulated in cancer cells and contributes to a pro-tumorigenic microenvironment.[1][2] Activation of p38 MAPK signaling can promote the production of pro-inflammatory and pro-angiogenic cytokines such as tumor necrosis factor (TNF), interleukin-1 (IL-1), and IL-6.[1] This can lead to enhanced tumor cell survival, migration, and invasion.[3]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of p38 MAPK.[1] By binding to the ATP pocket of the kinase, it prevents the phosphorylation of downstream substrates, effectively blocking the signal transduction cascade.[1] A key downstream effector of p38 MAPK is MAPKAP-K2.[1][3] Inhibition of p38 MAPK by this compound leads to a measurable decrease in the phosphorylation of MAPKAP-K2, which serves as a pharmacodynamic biomarker of the compound's activity.[3] The intended therapeutic effects of this compound in oncology were to induce tumor cell apoptosis and inhibit the production of cytokines that support tumor growth and survival.[1]
Signaling Pathway
The p38 MAPK signaling cascade is initiated by a variety of extracellular stimuli, including inflammatory cytokines, growth factors, and cellular stress. These signals activate upstream kinases (MAPKKKs and MAPKKs) that in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates a range of downstream targets, including transcription factors and other kinases, to elicit a cellular response.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
Table 1: this compound Phase I Clinical Trial Overview
| Parameter | Value | Reference |
| Study Design | Multicenter, non-randomized, open-label, dose-escalation (Part A) and dose confirmation (Part B) | [3] |
| Patient Population | Adults with advanced or metastatic cancer | [3] |
| Dosing Regimen | Oral, every 12 hours (Q12H) on a 28-day cycle | [3] |
| Dose Escalation Range | 20 mg to 200 mg daily | [3] |
| Maximum Tolerated Dose (MTD) | 30 mg Q12H (60 mg daily) | [3] |
| Recommended Phase 2 Dose | 30 mg Q12H | [3] |
| Clinical Outcome | Further clinical development was not planned | [3] |
Table 2: Pharmacokinetic Parameters of this compound at MTD (30 mg Q12H)
| Parameter | Value (Geometric Mean) | Range | Reference |
| Tmax (hours) | ~2 | 0.5 - 6 | [3] |
| t1/2 (hours) | ~10 | 5 - 27 | [3] |
| Accumulation Ratio | ~1.8 | - | [3] |
Table 3: Pharmacodynamic and Efficacy Data
| Parameter | Finding | Reference |
| Biomarker Inhibition | Maximal inhibition (80%) of MAPKAP-K2 in peripheral blood mononuclear cells was not reached. | [3] |
| Biologically Effective Dose (BED) | Sustained minimal inhibition (60%) was not maintained for 6 hours post-dosing, and the BED was not achieved. | [3] |
| Best Overall Response | Stable disease in 3 of 27 patients in the dose confirmation part. | [3] |
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound are not publicly available. The following are generalized protocols for the types of experiments that were likely conducted for the target validation of this compound.
In Vitro Kinase Assay (Generalized Protocol)
Objective: To determine the in vitro inhibitory activity of this compound against p38 MAPK.
Methodology:
-
Recombinant human p38 MAPK enzyme is incubated with a specific substrate (e.g., myelin basic protein or a peptide substrate) and γ-³²P-ATP in a kinase buffer.
-
This compound is added at various concentrations to determine its effect on kinase activity.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the free γ-³²P-ATP using methods like phosphocellulose paper binding or SDS-PAGE followed by autoradiography.
-
The amount of incorporated radioactivity is quantified to determine the kinase activity at each concentration of the inhibitor.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay for MAPKAP-K2 Phosphorylation (Generalized Protocol)
Objective: To assess the intracellular activity of this compound by measuring the inhibition of a downstream biomarker.
Methodology:
-
Cancer cell lines (e.g., HeLa, U87MG) are cultured to a suitable confluency.[3]
-
Cells are treated with various concentrations of this compound for a specified duration.
-
Cells are then stimulated with an activator of the p38 MAPK pathway (e.g., anisomycin, UV radiation, or inflammatory cytokines) to induce phosphorylation of MAPKAP-K2.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a membrane (Western blotting).
-
The membrane is probed with primary antibodies specific for phosphorylated MAPKAP-K2 and total MAPKAP-K2 (as a loading control).
-
Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
The band intensities are quantified to determine the level of inhibition of MAPKAP-K2 phosphorylation at different concentrations of this compound.
Caption: A generalized workflow for Western blot analysis of protein phosphorylation.
In Vivo Xenograft Tumor Model (Generalized Protocol)
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Human cancer cells (e.g., U87MG, ovarian, or kidney cancer cell lines) are implanted subcutaneously into the flanks of the mice.[3]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at one or more dose levels, typically on a daily or twice-daily schedule.
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition is calculated by comparing the mean tumor volume or weight in the treated groups to the vehicle control group.
-
Pharmacodynamic analysis of target inhibition (e.g., p-MAPKAP-K2 levels) can be performed on tumor and peripheral blood samples.[3]
Conclusion
The target validation of this compound as a p38 MAPK inhibitor in oncology demonstrated a clear mechanism of action and preclinical efficacy. The compound effectively inhibited its target in cellular and animal models, leading to anti-tumor activity. However, the translation of these preclinical findings to the clinical setting was hampered by an unfavorable therapeutic index. The inability to achieve a biologically effective dose in patients without dose-limiting toxicities ultimately led to the cessation of its clinical development.[3] This case highlights the critical importance of the therapeutic window in the successful development of targeted cancer therapies. While the target was validated preclinically, the clinical validation was unsuccessful due to safety and tolerability issues.
References
Whitepaper: The Role of MAPKAP-K2 as a Pharmacodynamic Biomarker for the p38 MAPK Inhibitor LY3007113
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of targeted therapies requires robust biomarkers to confirm mechanism of action, guide dose selection, and assess biological activity in vivo. For LY3007113, a small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), the phosphorylation of its direct downstream substrate, MAPK-activated protein kinase 2 (MAPKAP-K2 or MK2), serves as a critical pharmacodynamic biomarker. This technical guide details the p38/MAPKAP-K2 signaling pathway, the mechanism by which this compound inhibits this pathway, and the experimental protocols used to measure MAPKAP-K2 phosphorylation as an indicator of drug activity. Data from preclinical and clinical studies are presented to illustrate the application of this biomarker in the drug development process of this compound.
The p38/MAPKAP-K2 Signaling Pathway
The p38 MAPK signaling pathway is a crucial cellular cascade that responds to a variety of extracellular stress stimuli, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1][2] This pathway is integral to regulating cellular processes such as inflammation, apoptosis, cell differentiation, and cell survival.[1][3]
The cascade is initiated by the activation of upstream kinases (MAP3Ks and MAP2Ks) which in turn phosphorylate and activate p38 MAPK.[1] Once activated, p38 MAPK phosphorylates a number of downstream substrates, including transcription factors and other kinases.[4] A primary and well-characterized downstream effector of p38 MAPK is MAPKAP-K2 (MK2).[4][5] The activation of MK2 by p38 is a key step in mediating the cellular stress response.[5] Downstream targets of MK2 include Heat Shock Protein 27 (HSP27), which is involved in regulating actin dynamics.[6][7]
This compound: Mechanism of Action
This compound is an orally active, small-molecule inhibitor that specifically targets the p38 MAPK pathway.[3] It functions by competitively binding to the ATP-binding pocket of the p38 kinase, thereby preventing the phosphorylation and subsequent activation of its downstream targets.[2][3] The primary biomarker used to measure the biological activity of this compound is the level of phosphorylated MAPKAP-K2 (p-MAPKAP-K2).[4][8] By inhibiting p38, this compound directly blocks the phosphorylation of MAPKAP-K2.[3] Therefore, a reduction in p-MAPKAP-K2 levels in cells or tissues serves as a direct and quantitative measure of target engagement by this compound.[4]
Quantitative Data from Clinical Trials
In a Phase 1 study involving patients with advanced cancer, the inhibition of p-MAPKAP-K2 in peripheral blood mononuclear cells (PBMCs) was the primary pharmacodynamic endpoint used to define the Biologically Effective Dose (BED).[4][9] The trial aimed to establish a recommended Phase 2 dose (RP2D).[9]
Table 1: this compound Phase 1 Study Parameters
| Parameter | Value/Definition | Reference |
|---|---|---|
| Recommended Phase 2 Dose (RP2D) | 30 mg orally every 12 hours (Q12H) | [8][9] |
| Dose-Limiting Toxicities (DLTs) | Occurred at 40 mg Q12H (e.g., upper gastrointestinal haemorrhage, increased hepatic enzyme) | [8][9] |
| Biologically Effective Dose (BED) | Defined as ≥ 80% maximal inhibition of p-MAPKAP-K2 and ≥ 60% sustained inhibition for up to 6 hours post-dose in PBMCs. |[4] |
The study ultimately found that the predefined BED could not be achieved.[8] While this compound did inhibit p-MAPKAP-K2, the maximal inhibition of 80% was not reached, and sustained inhibition of at least 60% was not maintained for the required 6-hour duration due to dose-limiting toxicities.[4][9] This led to the discontinuation of further clinical development.[9]
Table 2: Pharmacodynamic Outcome of this compound Phase 1 Study
| Endpoint | Target | Achieved | Reference |
|---|---|---|---|
| Maximal p-MAPKAP-K2 Inhibition | ≥ 80% | No | [4][8] |
| Sustained p-MAPKAP-K2 Inhibition | ≥ 60% for 6 hours | No | [4][8] |
| Overall BED Achievement | Yes | No | [4][8][9] |
Experimental Protocols: p-MAPKAP-K2 Measurement by Flow Cytometry
The quantification of p-MAPKAP-K2 inhibition in patient PBMCs was conducted using a flow cytometry-based assay.[4] This method allows for the precise measurement of intracellular protein phosphorylation on a single-cell basis.
Objective: To measure the percentage of inhibition of anisomycin-induced p-MAPKAP-K2 in PBMCs from patients treated with this compound.
Methodology:
-
Sample Collection: Whole blood samples are collected in heparinized tubes at pre-dose (baseline) and multiple time points post-administration of this compound.
-
PBMC Isolation: Peripheral blood mononuclear cells are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Ex Vivo Stimulation: To induce a robust and measurable signal, isolated PBMCs are stimulated with a p38 MAPK activator. In the clinical trial, anisomycin (20 μg/ml) was used for 20 minutes to maximally stimulate the pathway.[4]
-
Cell Fixation: Immediately following stimulation, cells are fixed to preserve the phosphorylation state of intracellular proteins. This is typically done using a formaldehyde-based buffer.
-
Cell Permeabilization: The cell membrane is permeabilized (e.g., with cold methanol) to allow antibodies to enter the cell and bind to intracellular targets.
-
Antibody Staining: Cells are stained with a fluorescently conjugated antibody specific for the phosphorylated form of MAPKAP-K2 (p-MAPKAP-K2 at Thr334).
-
Flow Cytometry Analysis: Samples are analyzed on a flow cytometer. The median fluorescence intensity (MFI) corresponding to the p-MAPKAP-K2 signal is measured for the monocyte population.
-
Data Calculation: The percent inhibition of p-MAPKAP-K2 phosphorylation at each post-dose time point is calculated relative to the pre-dose sample using the following formula: % Inhibition = (1 - [(MFI post-dose - MFI unstained) / (MFI pre-dose - MFI unstained)]) x 100%
Conclusion
MAPKAP-K2 is a direct and mechanistically relevant pharmacodynamic biomarker for assessing the in vivo activity of the p38 MAPK inhibitor this compound. The measurement of phosphorylated MAPKAP-K2 provides a clear and quantifiable readout of target engagement. Preclinical and clinical studies successfully employed a flow cytometry-based assay to measure the inhibition of p-MAPKAP-K2 in peripheral blood mononuclear cells.[4] While this compound demonstrated target engagement, the biomarker data was crucial in determining that a biologically effective dose could not be safely achieved in patients, ultimately leading to the cessation of its clinical development.[8][9] This case underscores the pivotal role of robust biomarker strategies in making critical go/no-go decisions in modern drug development.
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38 MAP Kinase and MAPKAP Kinases MK2/3 Cooperatively Phosphorylate Epithelial Keratins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPKAPK2 and HSP27 are downstream effectors of p38 MAP kinase-mediated matrix metalloproteinase type 2 activation and cell invasion in human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of LY3007113: A Technical Guide
Introduction: LY3007113 is an orally active small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a key role in cell proliferation, differentiation, and apoptosis.[2][3] Inhibition of this pathway is a therapeutic strategy for various diseases, including inflammatory conditions and cancer. Preclinical studies have shown that this compound inhibits the phosphorylation of MAPK-activated protein kinase 2 (MAPKAP-K2), a direct downstream substrate of p38 MAPK, demonstrating its intracellular activity.[1]
While specific quantitative values (e.g., IC50) from primary biochemical and cellular assays for this compound are not publicly available in the reviewed literature, this guide outlines the standard methodologies and expected data formats for the in vitro characterization of a p38 MAPK inhibitor like this compound.
Data Presentation
The following tables represent typical data formats for summarizing the in vitro activity of a p38 MAPK inhibitor. The values provided are for illustrative purposes and do not represent actual data for this compound.
Table 1: Biochemical Assay Data
| Assay Type | Target | Parameter | Value (nM) |
| Kinase Inhibition Assay | p38α MAPK | IC50 | Data not available |
| Kinase Inhibition Assay | p38β MAPK | IC50 | Data not available |
| Kinase Selectivity Panel | p38γ, p38δ, other kinases | IC50 / % Inhibition | Data not available |
Table 2: Cellular Assay Data
| Assay Type | Cell Line | Stimulant | Endpoint Measurement | Parameter | Value (nM) |
| p-MAPKAP-K2 Inhibition Assay | HeLa | Anisomycin | Phosphorylation of MAPKAP-K2 (p-MK2) | IC50 | Data not available |
| Cytokine Release Assay | PBMCs | LPS | TNF-α Secretion | IC50 | Data not available |
| Cell Proliferation/Viability Assay | U87MG | - | Cell Growth | GI50 | Data not available |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. The following are representative protocols for the key assays used to characterize p38 MAPK inhibitors.
1. p38α MAPK Biochemical Kinase Assay (Illustrative Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of p38α MAPK in a cell-free system.
-
Enzyme: Recombinant human p38α MAPK.
-
Substrate: A peptide substrate, such as EGFR peptide (KRELVEPLTPSGEAPNQALLR).
-
ATP: Radiolabeled [γ-³³P]-ATP at a concentration near the Km for p38α (e.g., 100 µM).
-
Methodology:
-
Prepare a reaction mixture containing p38α MAPK enzyme, the peptide substrate, and assay buffer.
-
Add serial dilutions of this compound or control compound to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and transfer the mixture to a filter plate (e.g., P81 phosphocellulose) to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]-ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percent inhibition at each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
2. Cellular Inhibition of MAPKAP-K2 Phosphorylation (Illustrative Protocol)
This assay measures the potency of a compound in blocking the p38 MAPK pathway within a cellular context by quantifying the phosphorylation of its direct substrate, MAPKAP-K2.
-
Cell Line: Human cervical cancer cells (HeLa) or another suitable cell line.
-
Stimulant: Anisomycin, a potent activator of the p38 MAPK pathway.
-
Methodology:
-
Seed HeLa cells in 96-well plates and culture overnight.
-
Pre-treat the cells with serial dilutions of this compound or a control inhibitor for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with a pre-determined concentration of anisomycin (e.g., 20 µg/mL) for a short period (e.g., 20-30 minutes) to induce p38 MAPK activation and subsequent MAPKAP-K2 phosphorylation.
-
Fix and permeabilize the cells to allow for intracellular antibody staining.
-
Incubate the cells with a primary antibody specific for phosphorylated MAPKAP-K2 (p-MK2).
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Analyze the cellular fluorescence intensity using flow cytometry or a high-content imaging system.
-
Determine the IC50 value by plotting the percent inhibition of p-MK2 signal against the concentration of this compound.
-
Mandatory Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a cellular p-MAPKAP-K2 inhibition assay.
References
The p38 MAPK Inhibitor LY3007113: A Technical Overview of its Intended Effects on Pro-Inflammatory Cytokines
For Researchers, Scientists, and Drug Development Professionals
Published: October 30, 2025
Abstract
LY3007113 is a potent, orally active small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway plays a pivotal role in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). Consequently, this compound was investigated for its potential anti-inflammatory and anti-neoplastic activities. This technical guide synthesizes the available preclinical and clinical data on this compound, with a focus on its mechanism of action and its effects on biomarkers related to pro-inflammatory cytokine signaling. Due to the discontinuation of its clinical development, publicly available data directly quantifying the effect of this compound on cytokine levels is limited. This document presents the available information and provides context based on the broader class of p38 MAPK inhibitors.
Introduction
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are activated by cellular stress and inflammatory stimuli. Upon activation, p38 MAPK phosphorylates downstream targets, including transcription factors and other kinases, leading to the increased expression and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[1]. These cytokines are key mediators of inflammation and are implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer[1].
This compound was developed by Eli Lilly and Company as a specific inhibitor of p38 MAPK[2]. By blocking the activity of this kinase, this compound was designed to suppress the production of pro-inflammatory cytokines and thereby exert therapeutic effects in diseases driven by inflammation[1][2].
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of p38 MAPK. By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of its downstream substrates, most notably MAPK-activated protein kinase 2 (MAPKAP-K2). The phosphorylation of MAPKAP-K2 is a critical step in the signaling cascade that leads to the stabilization of mRNAs encoding for pro-inflammatory cytokines, thus promoting their translation and secretion. Inhibition of this pathway is therefore expected to lead to a significant reduction in the levels of these cytokines.
Below is a diagram illustrating the signaling pathway and the point of intervention for this compound.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Preclinical Data
Based on the known function of the p38 MAPK pathway, the expected outcome of this compound treatment in these models would be a dose-dependent decrease in the production of cytokines like IL-6 and TNF-α.
Clinical Data
This compound was evaluated in a Phase 1, open-label, dose-escalation study in patients with advanced cancer (NCT01393990). The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose. A key pharmacodynamic biomarker in this study was the inhibition of phosphorylated MAPKAP-K2 (p-MAPKAP-K2) in peripheral blood mononuclear cells (PBMCs).
Study Design and Dosing
-
Part A (Dose Escalation): Patients received oral this compound every 12 hours (Q12H) at doses ranging from 20 mg to 200 mg daily in 28-day cycles.
-
Part B (Dose Confirmation): Patients received the MTD.
The MTD was established at 30 mg Q12H.
Pharmacodynamic Results
The study aimed to achieve a biologically effective dose (BED) defined by at least 80% maximal inhibition or 60% sustained minimal inhibition of p-MAPKAP-K2 for 6 hours. However, the study concluded that the BED was not achieved at the MTD due to dose-limiting toxicities[3][4].
The table below summarizes the key findings from the Phase 1 clinical trial.
| Parameter | Result |
| Drug | This compound |
| Study Population | Patients with advanced cancer |
| Maximum Tolerated Dose (MTD) | 30 mg orally every 12 hours (Q12H) |
| Primary Biomarker | Phosphorylated MAPK-activated protein kinase 2 (p-MAPKAP-K2) in Peripheral Blood Mononuclear Cells (PBMCs) |
| Target Inhibition | Maximal inhibition of 80% and sustained minimal inhibition of 60% for 6 hours were not achieved at the MTD.[3][4] |
| Clinical Outcome | The best overall response was stable disease in 3 out of 27 patients.[3] |
| Status | Further clinical development was not pursued due to toxicity precluding the achievement of a biologically effective dose.[3][5] |
Experimental Protocols
Detailed experimental protocols for the preclinical studies with this compound are not publicly available. However, based on standard methodologies for assessing the effects of kinase inhibitors on cytokine production, a typical workflow would involve the following steps:
In Vitro Cytokine Inhibition Assay
References
- 1. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Study of this compound in Participants With Advanced Cancer [clin.larvol.com]
- 5. researchgate.net [researchgate.net]
Cellular Functions of p38 MAPK Inhibited by LY3007113: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cues and environmental stress. Its central role in the production of pro-inflammatory cytokines and in mediating cellular processes such as apoptosis and proliferation has made it a key target for therapeutic intervention in a range of diseases, including cancer and inflammatory disorders. LY3007113 is an orally active, small-molecule inhibitor of p38 MAPK.[1] This technical guide provides an in-depth overview of the cellular functions of p38 MAPK that are modulated by this compound, with a focus on its mechanism of action, impact on cytokine production, and role in apoptosis. This document synthesizes available preclinical and clinical data, outlines relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a component of the larger MAPK signaling network, which also includes the ERK and JNK pathways.[2] This pathway is activated by a wide array of extracellular stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as environmental stressors such as osmotic shock and UV radiation.[2][3] Activation of the p38 MAPK cascade leads to the regulation of a diverse range of cellular processes, including inflammation, apoptosis, cell differentiation, and cell cycle control.[2][4]
The canonical activation of p38 MAPK involves a three-tiered kinase cascade.[3] This begins with the activation of a MAP kinase kinase kinase (MAP3K), such as TAK1 or ASK1, which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), primarily MKK3 and MKK6.[3] These MAP2Ks then dually phosphorylate specific threonine and tyrosine residues (Thr180/Tyr182) in the activation loop of p38 MAPK, leading to its activation.[3] Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAP-K2) and transcription factors such as ATF2, which then mediate the cellular response.[5]
This compound: Mechanism of Action and Cellular Inhibition
This compound is a potent and selective inhibitor of p38 MAPK.[1] As a small-molecule inhibitor, it is designed to interfere with the kinase activity of p38 MAPK, thereby preventing the phosphorylation of its downstream substrates and blocking the subsequent signaling cascade.[6] This inhibition ultimately leads to the modulation of various cellular functions that are dependent on p38 MAPK signaling.
Inhibition of Pro-inflammatory Cytokine Production
A primary cellular function of the p38 MAPK pathway is the regulation of pro-inflammatory cytokine production.[2] p38 MAPK is critically involved in the synthesis of cytokines such as TNF-α and IL-6, which are key mediators of inflammation and are implicated in the tumor microenvironment.[1] By inhibiting p38 MAPK, this compound is expected to suppress the production and release of these cytokines.
Quantitative Data on Cytokine Inhibition by this compound
| Parameter | Cellular System | Stimulus | Readout | This compound IC50 |
| TNF-α Production | Human Whole Blood | LPS | ELISA | Not Publicly Available |
| IL-6 Production | Human Whole Blood | LPS | ELISA | Not Publicly Available |
Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound.
Induction of Apoptosis
The p38 MAPK pathway plays a complex and often context-dependent role in the regulation of apoptosis, or programmed cell death.[6] In some cancer cells, chronic activation of the p38 MAPK pathway can promote cell survival.[6] Inhibition of p38 MAPK by this compound can therefore lead to the induction of apoptosis in these tumor cells.[1]
Quantitative Data on Apoptosis Induction by this compound
Specific quantitative data on the induction of apoptosis (e.g., percentage of apoptotic cells, caspase activation levels) by this compound in various cancer cell lines are not detailed in publicly available literature. However, preclinical studies have indicated that this compound has antineoplastic activity and can induce tumor cell apoptosis.[1]
| Cell Line | Concentration of this compound | Assay | Result |
| Various Cancer Cell Lines | Not Publicly Available | Apoptosis Assays (e.g., Annexin V/PI staining) | Induction of Apoptosis |
Table 2: Pro-apoptotic Effects of this compound.
Inhibition of MAPKAP-K2 Phosphorylation
MAPKAP-K2 is a direct downstream substrate of p38 MAPK.[5] Therefore, the level of phosphorylated MAPKAP-K2 (p-MAPKAP-K2) serves as a reliable biomarker for the activity of the p38 MAPK pathway. Inhibition of p38 MAPK by this compound leads to a reduction in the phosphorylation of MAPKAP-K2.
Clinical Pharmacodynamic Data
A phase 1 clinical trial of this compound in patients with advanced cancer (NCT01393990) evaluated the inhibition of p-MAPKAP-K2 in peripheral blood mononuclear cells (PBMCs).[5][7] The study established a maximum tolerated dose (MTD) of 30 mg administered orally every 12 hours.[5][7] However, at this dose, the desired level of target engagement was not achieved.[5][7]
| Parameter | Result |
| Maximum Tolerated Dose (MTD) | 30 mg Q12H |
| Maximal Inhibition of p-MAPKAP-K2 in PBMCs | Not Reached (Target: 80%) |
| Sustained Inhibition of p-MAPKAP-K2 in PBMCs | Not Maintained (Target: 60% for 6 hours) |
Table 3: Pharmacodynamic Effects of this compound from a Phase 1 Clinical Trial.[5][7]
Experimental Protocols
Detailed experimental protocols specific to the evaluation of this compound are not publicly available. The following sections provide representative, detailed methodologies for key assays used to characterize p38 MAPK inhibitors.
Whole Blood Assay for Cytokine Release
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in a physiologically relevant ex vivo setting.
Materials:
-
Freshly drawn human whole blood collected in sodium heparin tubes.
-
Lipopolysaccharide (LPS) from E. coli (serotype O111:B4).
-
RPMI 1640 medium.
-
This compound or other test compounds.
-
96-well cell culture plates.
-
ELISA kits for human TNF-α and IL-6.
-
CO2 incubator.
-
Centrifuge.
-
Plate reader.
Procedure:
-
Within 2 hours of collection, dilute the whole blood 1:10 with RPMI 1640 medium.
-
Add 180 µL of the diluted blood to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in RPMI 1640 and add 10 µL of each concentration to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.
-
Prepare a stock solution of LPS in RPMI 1640. Add 10 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. Include an unstimulated control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, centrifuge the plate at 1,500 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant (plasma) for cytokine analysis.
-
Quantify the levels of TNF-α and IL-6 in the plasma using commercial ELISA kits according to the manufacturer's instructions.
-
Calculate the IC50 value for the inhibition of each cytokine.
Flow Cytometry Assay for Phosphorylated MAPKAP-K2 in PBMCs
This assay measures the inhibition of p38 MAPK activity in a clinical setting by quantifying the phosphorylation of its direct substrate, MAPKAP-K2, in patient-derived PBMCs.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from patient blood samples.
-
RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Anisomycin (a potent activator of p38 MAPK).
-
This compound or other test compounds.
-
Fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., ice-cold methanol).
-
Fluorochrome-conjugated antibodies:
-
Anti-CD14 (for monocyte gating).
-
Anti-phospho-MAPKAP-K2 (Thr334).
-
-
Flow cytometer.
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Add this compound at various concentrations to the cell suspension and incubate at 37°C for 1 hour.
-
Stimulate the cells with anisomycin (e.g., 20 µg/mL) for 20 minutes at 37°C to induce p38 MAPK activation.
-
Immediately fix the cells by adding an equal volume of pre-warmed fixation buffer and incubate for 10 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize by resuspending in ice-cold methanol and incubating on ice for 30 minutes.
-
Wash the cells twice with PBS containing 1% BSA.
-
Stain the cells with fluorochrome-conjugated antibodies against CD14 and p-MAPKAP-K2 for 30 minutes at room temperature in the dark.
-
Wash the cells and resuspend in PBS.
-
Acquire data on a flow cytometer.
-
Gate on the CD14-positive monocyte population and analyze the median fluorescence intensity (MFI) of p-MAPKAP-K2.
-
Determine the percentage of inhibition of p-MAPKAP-K2 phosphorylation relative to the stimulated control.
Conclusion
This compound is a p38 MAPK inhibitor with the potential to modulate key cellular functions, including the production of pro-inflammatory cytokines and the induction of apoptosis. While preclinical data suggests its activity in these areas, clinical development was halted as the toxicity profile precluded achieving a biologically effective dose.[5][7] The information and protocols provided in this guide serve as a valuable resource for researchers and scientists working on p38 MAPK inhibitors and related signaling pathways. Further investigation into the nuanced roles of p38 MAPK isoforms and the development of inhibitors with improved therapeutic windows remain critical areas of research.
References
- 1. researchgate.net [researchgate.net]
- 2. research.pasteur.fr [research.pasteur.fr]
- 3. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LY3007113 in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3007113 is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of various cellular processes, including inflammation, cell survival, differentiation, and apoptosis.[1] In many cancer cells, this pathway is upregulated and plays a crucial role in the production of pro-inflammatory cytokines such as TNF, IL-1, and IL-6.[2] this compound functions by inhibiting the activity of p38 kinase, which in turn prevents the phosphorylation of its downstream substrates, most notably MAPK-activated protein kinase 2 (MAPKAP-K2).[1] This inhibition disrupts the signaling cascade, potentially leading to the suppression of neoplastic cell proliferation and the induction of tumor cell apoptosis.[1][2] Preclinical studies have demonstrated that this compound inhibits the phosphorylation of MAPKAP-K2 in HeLa cells, confirming its intracellular activity in this cell line.[1][3]
These application notes provide detailed protocols for in vitro assays to characterize the effects of this compound on HeLa cells, focusing on cell viability, target engagement (p38 MAPK inhibition), and induction of apoptosis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for assessing the in vitro efficacy of this compound in HeLa cells.
Caption: this compound inhibits p38 MAPK, preventing MAPKAP-K2 phosphorylation.
Caption: General workflow for in vitro testing of this compound in HeLa cells.
Experimental Protocols
Cell Culture and Reagent Preparation
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
HeLa Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation and viability of HeLa cells.
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.01, 0.1, 1, 10, 100 µM). Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Western Blot for p-MAPKAP-K2 Inhibition
Objective: To confirm the on-target effect of this compound by measuring the phosphorylation of its direct downstream substrate, MAPKAP-K2.
Protocol:
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-MAPKAP-K2 (Thr334) and total MAPKAP-K2 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the p-MAPKAP-K2 signal to the total MAPKAP-K2 and the loading control.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Objective: To assess whether the inhibition of p38 MAPK by this compound induces apoptosis in HeLa cells.
Protocol:
-
Cell Seeding: Seed HeLa cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Treat the cells with a range of this compound concentrations for 24-48 hours.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Data Presentation
The quantitative data from the described assays can be summarized in the following tables for clear comparison and interpretation.
Table 1: Effect of this compound on HeLa Cell Viability
| This compound Conc. (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | ± X.X |
| 0.01 | ... | ... |
| 0.1 | ... | ... |
| 1 | ... | ... |
| 10 | ... | ... |
| 100 | ... | ... |
| IC50 (µM) | Value |
Table 2: Inhibition of MAPKAP-K2 Phosphorylation by this compound
| This compound Conc. (µM) | Relative p-MAPKAP-K2 Levels (Normalized) | Standard Deviation |
| 0 (Vehicle) | 1.00 | ± X.XX |
| 0.1 | ... | ... |
| 1 | ... | ... |
| 10 | ... | ... |
Table 3: Induction of Apoptosis by this compound
| This compound Conc. (µM) | Fold Change in Caspase-3/7 Activity | Standard Deviation |
| 0 (Vehicle) | 1.0 | ± X.XX |
| 1 | ... | ... |
| 10 | ... | ... |
| 100 | ... | ... |
References
Application Notes and Protocols for the Investigation of LY3007113 in U87MG Glioblastoma Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to therapy. The U87MG cell line is a widely utilized model in glioblastoma research. Molecular profiling of U87MG has revealed alterations in key signaling pathways, making it a relevant tool for evaluating novel therapeutic agents. One such pathway of interest is the p38 mitogen-activated protein kinase (MAPK) signaling cascade, which is implicated in tumor cell proliferation, survival, inflammation, and angiogenesis[1][2].
LY3007113 is an orally active inhibitor of p38 MAPK[1]. While clinical development of this compound in advanced cancers did not proceed due to toxicity and challenges in achieving a biologically effective dose, its mechanism of action remains relevant for preclinical investigation in specific cancer models[3][4]. The activation of the p38 MAPK pathway in glioma cells is associated with tumor progression and resistance to standard-of-care chemotherapy like temozolomide (TMZ)[2]. Inhibition of this pathway, therefore, presents a rational therapeutic strategy to explore, particularly in combination approaches.
These application notes provide a detailed framework for evaluating the preclinical efficacy of this compound in U87MG glioblastoma xenograft models, based on protocols adapted from studies using similar p38 MAPK inhibitors in this context.
Signaling Pathway: p38 MAPK in Glioblastoma
The p38 MAPK pathway is a critical signaling cascade that responds to cellular stress and inflammatory cytokines. In glioblastoma, its activation can promote the secretion of pro-angiogenic factors like VEGF and IL-6 and contribute to therapeutic resistance[2]. This compound targets the p38 kinase, thereby inhibiting the downstream signaling that supports tumor growth and survival.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
While no specific data exists for this compound in U87MG xenografts, studies on the structurally similar p38 inhibitor LY2228820 provide a strong surrogate for expected outcomes. The following tables are structured to present data that would be generated from the protocols described below.
Table 1: In Vitro Cytotoxicity of this compound in U87MG Cells
| Compound | IC50 (µM) after 72h |
|---|---|
| This compound | Data to be determined |
| Temozolomide (TMZ) | Data to be determined |
| this compound + TMZ | Data to be determined |
Table 2: In Vivo Efficacy of this compound in U87MG Subcutaneous Xenograft Model Based on representative data from a similar p38 MAPK inhibitor, LY2228820, in combination with TMZ[5].
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, p.o. | e.g., 1500 ± 250 | N/A |
| This compound | e.g., 30 mg/kg, BID, p.o. | Data to be determined | Data to be determined |
| Temozolomide (TMZ) | e.g., 10 mg/kg, daily for 5 days, p.o. | e.g., 950 ± 180 | e.g., 37% |
| This compound + TMZ | Combination of above | e.g., 300 ± 90 | e.g., 80% |
Experimental Protocols
Protocol 1: U87MG Subcutaneous Xenograft Model Establishment
This protocol outlines the standard procedure for creating subcutaneous U87MG tumor models in immunodeficient mice.
-
Cell Culture: Culture U87MG cells (ATCC® HTB-14™) in EMEM supplemented with 10% fetal bovine serum. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Use female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Preparation: Harvest U87MG cells during the logarithmic growth phase. Resuspend cells in sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 5 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: V = (W² x L) / 2.
-
Randomization: When tumors reach a mean volume of approximately 100-150 mm³, randomize mice into treatment groups.
Protocol 2: In Vivo Efficacy Study of this compound
This protocol details the administration of this compound as a single agent and in combination with temozolomide.
-
Treatment Groups:
-
Group 1: Vehicle Control (p.o., BID)
-
Group 2: this compound (e.g., 30 mg/kg, p.o., BID)
-
Group 3: Temozolomide (e.g., 10 mg/kg, p.o., daily for 5 days)
-
Group 4: this compound + Temozolomide (dosed as in Groups 2 and 3)
-
-
Drug Formulation & Administration:
-
Formulate this compound in a suitable vehicle (e.g., 1% HEC in water with 0.25% Tween 80).
-
Formulate Temozolomide in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer drugs via oral gavage (p.o.) for the duration of the study (typically 21-28 days). For the combination group, administer this compound for the full study duration and TMZ for a 5-day cycle.
-
-
Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., histology, Western blot).
-
-
Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): Calculate as a percentage relative to the vehicle control group.
-
Pharmacodynamic Analysis: Analyze tumor lysates by Western blot for levels of total and phosphorylated p38 and its downstream target MK2 to confirm target engagement.
-
Toxicity: Monitor for signs of toxicity, including weight loss, changes in behavior, and adverse reactions. A phase 1 clinical trial of this compound noted tremor, rash, and stomatitis as common adverse events[4].
-
Experimental Workflow Visualization
The following diagram illustrates the workflow for a typical preclinical study evaluating a novel agent in a xenograft model.
Caption: Experimental workflow for U87MG glioblastoma xenograft study.
Conclusion
While direct studies of this compound in U87MG xenografts are not available, the role of the p38 MAPK pathway in glioblastoma progression and chemoresistance provides a strong rationale for its investigation. The protocols and data structures provided here, informed by studies on similar inhibitors, offer a comprehensive guide for preclinical evaluation. Researchers should remain mindful of the previously reported toxicity of this compound and incorporate careful toxicity monitoring into their study design. Such studies could yield valuable insights into the therapeutic potential of p38 MAPK inhibition in glioblastoma.
References
- 1. Facebook [cancer.gov]
- 2. The functional role of p38 MAPK pathway in malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Ovarian Cancer Xenograft Studies with LY3007113
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3007113 is an orally bioavailable small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is implicated in the regulation of inflammatory responses, cell proliferation, and survival, and its activation has been observed in various malignancies, including ovarian cancer.[1][2] Preclinical studies have indicated that this compound demonstrated activity in human ovarian cancer xenograft models.[2] However, the clinical development of this compound was discontinued due to toxicity issues that prevented the administration of a biologically effective dose in a Phase 1 clinical trial.[1][3]
These application notes provide a framework for conducting ovarian cancer xenograft studies to evaluate p38 MAPK inhibitors like this compound. The protocols outlined below are based on established methodologies for ovarian cancer xenograft research.
Signaling Pathway of this compound
The p38 MAPK pathway is a key signaling cascade that responds to extracellular stimuli, including stress and cytokines. In cancer, this pathway can contribute to tumor progression by promoting inflammation, angiogenesis, and cell survival. This compound acts by inhibiting p38 MAPK, thereby blocking the downstream signaling events that contribute to the malignant phenotype.
Experimental Protocols
Ovarian Cancer Cell Line Culture
-
Cell Lines: Select appropriate human ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3, A2780).
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Animal Models
-
Animals: Use female immunodeficient mice (e.g., athymic nude mice, NOD/SCID mice), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) environment.
Xenograft Tumor Establishment
-
Cell Preparation: Harvest ovarian cancer cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) or Matrigel.
-
Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
Drug Preparation and Administration
-
Drug Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Dosage: Based on preclinical studies of similar compounds, a starting dose range of 25-100 mg/kg could be explored.
-
Administration: Administer this compound orally (e.g., by gavage) once or twice daily.
Experimental Design and Workflow
Efficacy Evaluation
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Survival Analysis: In some studies, the endpoint may be survival, which can be analyzed using Kaplan-Meier curves.
Pharmacodynamic (PD) Marker Analysis
-
Tissue Collection: At the end of the study, collect tumor tissues.
-
Western Blotting: Analyze the phosphorylation status of p38 MAPK and its downstream targets (e.g., MAPKAPK2) in tumor lysates to confirm target engagement by this compound.
Data Presentation
While specific quantitative data from ovarian cancer xenograft studies with this compound are not publicly available, the following tables provide a template for presenting the results of such a study.
Table 1: Tumor Growth Inhibition of this compound in an Ovarian Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | - | Oral | Daily | Data not available | - | - |
| This compound | e.g., 50 | Oral | Daily | Data not available | Data not available | Data not available |
| This compound | e.g., 100 | Oral | Daily | Data not available | Data not available | Data not available |
Table 2: Effect of this compound on Body Weight
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) | Mean Final Body Weight (g) | Mean Body Weight Change (%) |
| Vehicle Control | - | Data not available | Data not available | Data not available |
| This compound | e.g., 50 | Data not available | Data not available | Data not available |
| This compound | e.g., 100 | Data not available | Data not available | Data not available |
Conclusion
The p38 MAPK inhibitor this compound has shown preclinical activity in ovarian cancer xenograft models, suggesting that targeting this pathway may have therapeutic potential. Although the clinical development of this specific compound was halted, the protocols and methodologies described here provide a comprehensive guide for the preclinical evaluation of other p38 MAPK inhibitors in ovarian cancer. Careful experimental design, including the selection of appropriate models and endpoints, is crucial for obtaining reliable and translatable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: LY3007113 in Preclinical Kidney Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of LY3007113, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), in kidney cancer models. The following protocols and data are intended to guide researchers in designing and executing experiments to assess the therapeutic potential of p38 MAPK inhibitors in renal cell carcinoma (RCC).
Introduction
Renal cell carcinoma is a common and often treatment-resistant malignancy. The p38 MAPK signaling pathway has been identified as a key regulator of cellular stress responses, inflammation, and cell proliferation, and its overactivation is observed in clear cell RCC. This compound is a small molecule inhibitor that targets p38 MAPK, thereby representing a promising therapeutic strategy for this cancer. Preclinical studies in xenograft models of human kidney cancer have demonstrated the activity of this compound. This document outlines the methodologies for in vitro and in vivo studies to characterize the efficacy and mechanism of action of this compound in preclinical kidney cancer models.
Data Presentation
In Vitro Efficacy of this compound in Human Kidney Cancer Cell Lines
The anti-proliferative activity of this compound was assessed across a panel of human renal cell carcinoma cell lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure to the compound.
Table 1: In Vitro Anti-proliferative Activity of this compound in RCC Cell Lines
| Cell Line | Histological Subtype | VHL Status | IC50 (µM) - Illustrative Data |
| 786-O | Clear Cell | Mutant | 1.5 |
| Caki-1 | Clear Cell | Wild-Type | 2.8 |
| A498 | Clear Cell | Mutant | 3.2 |
| SN12C | Clear Cell | Wild-Type | 4.1 |
| ACHN | Papillary | Wild-Type | 5.5 |
Note: The IC50 values presented are for illustrative purposes to demonstrate the expected range of activity and are not based on published data for this compound.
In Vivo Efficacy of this compound in a 786-O Renal Cell Carcinoma Xenograft Model
The in vivo anti-tumor efficacy of this compound was evaluated in a subcutaneous xenograft model established with the 786-O human renal cell carcinoma cell line in immunodeficient mice.
Table 2: In Vivo Anti-Tumor Efficacy of this compound in the 786-O Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., BID) | Mean Tumor Volume Change (%) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | - | +850 | - |
| This compound | 10 | +340 | 60 |
| This compound | 30 | +170 | 80 |
Note: The tumor volume and growth inhibition percentages are illustrative and represent hypothetical data based on typical preclinical oncology studies.
Signaling Pathways and Experimental Workflows
p38 MAPK Signaling Pathway in Kidney Cancer
The following diagram illustrates the canonical p38 MAPK signaling cascade, which is a key therapeutic target of this compound in renal cell carcinoma.
Caption: The p38 MAPK signaling cascade targeted by this compound.
Experimental Workflow for In Vivo Xenograft Studies
This workflow outlines the key steps for evaluating the in vivo efficacy of this compound in a preclinical kidney cancer model.
Caption: Workflow for a preclinical kidney cancer xenograft study.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
Objective: To determine the IC50 of this compound in renal cell carcinoma cell lines.
Materials:
-
Renal cell carcinoma cell lines (e.g., 786-O, Caki-1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed RCC cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the overnight medium from the cells and add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO) to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Subcutaneous Renal Cell Carcinoma Xenograft Model
Objective: To evaluate the in vivo anti-tumor activity of this compound.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
786-O renal cell carcinoma cells
-
Matrigel®
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Harvest 786-O cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor tumor growth by measuring the tumor dimensions with calipers twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally (p.o.) twice daily (BID) at the desired dose levels.
-
Continue to monitor tumor volume and body weight twice weekly for the duration of the study (typically 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.
Protocol 3: Western Blot Analysis of p38 MAPK Pathway Inhibition
Objective: To assess the effect of this compound on the phosphorylation of MAPKAPK2, a direct downstream target of p38 MAPK.
Materials:
-
RCC cells or tumor tissue lysates
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MAPKAPK2 (Thr334), anti-total MAPKAPK2, anti-p38 MAPK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat RCC cells with this compound at various concentrations for a specified time (e.g., 1-2 hours). For in vivo samples, collect tumors at a specific time point after the final dose.
-
Lyse the cells or homogenize the tumor tissue in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify the levels of phosphorylated and total proteins. Normalize to the loading control.
Application Notes and Protocols: Flow Cytometry Analysis of p-MAPKAP-K2 Inhibition by LY3007113
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. A key downstream substrate of p38 MAPK is the MAPK-activated protein kinase 2 (MAPKAP-K2). Upon activation by p38 MAPK, MAPKAP-K2 is phosphorylated at several residues, including Threonine 334 (Thr334), leading to its activation and subsequent phosphorylation of downstream targets involved in cell proliferation, inflammation, and apoptosis.[1] The phosphorylation status of MAPKAP-K2 is a direct indicator of p38 MAPK activity.
LY3007113 is an orally active and potent inhibitor of p38 MAPK.[2] By binding to p38 MAPK, this compound prevents the downstream phosphorylation and activation of MAPKAP-K2.[2] This application note provides a detailed protocol for the detection of phosphorylated MAPKAP-K2 (p-MAPKAP-K2) at Thr334 using flow cytometry and demonstrates how to quantify the inhibitory effect of this compound.
p38 MAPK Signaling Pathway
The diagram below illustrates the signaling cascade from p38 MAPK to MAPKAP-K2. Environmental stressors and inflammatory cytokines activate upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates MAPKAP-K2 at Thr334, a critical event for its activation. This compound acts by inhibiting p38 MAPK, thereby blocking this phosphorylation event.
Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The inhibitory effect of this compound on p38 MAPK activity can be quantified by measuring the reduction in p-MAPKAP-K2 levels in stimulated cells. The following table presents illustrative data from a representative in vitro experiment where a suitable cell line (e.g., THP-1, a human monocytic cell line) was stimulated to induce p-MAPKAP-K2 and treated with varying concentrations of this compound. Data is presented as the Median Fluorescence Intensity (MFI) of p-MAPKAP-K2 (Thr334) staining.
| Treatment Condition | This compound Conc. | Mean MFI | Std. Deviation | % Inhibition |
| Unstimulated Control | 0 nM | 150 | 25 | N/A |
| Stimulated Control | 0 nM | 2500 | 210 | 0% |
| Stimulated + this compound | 1 nM | 2250 | 190 | 10% |
| Stimulated + this compound | 10 nM | 1500 | 150 | 40% |
| Stimulated + this compound | 100 nM | 500 | 60 | 80% |
| Stimulated + this compound | 1 µM | 200 | 35 | 98% |
% Inhibition is calculated relative to the stimulated control after subtracting the unstimulated background.
Note: The data presented in this table is for illustrative purposes to demonstrate a typical dose-response to a p38 MAPK inhibitor. Actual results will vary depending on the cell type, stimulation conditions, and specific experimental parameters.
Experimental Protocol
This protocol outlines the steps for cell treatment, fixation, permeabilization, and intracellular staining of p-MAPKAP-K2 for flow cytometric analysis.
Materials:
-
Cell line known to express the p38 MAPK pathway (e.g., THP-1, U-937, or PBMCs)
-
Complete cell culture medium
-
Stimulant (e.g., Anisomycin, Lipopolysaccharide (LPS), or Phorbol 12-Myristate 13-Acetate (PMA))
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol or a commercial permeabilization wash buffer)
-
Wash Buffer (e.g., PBS with 0.5% BSA)
-
Primary Antibody: Rabbit anti-p-MAPKAP-K2 (Thr334) monoclonal antibody validated for flow cytometry.
-
Secondary Antibody: Fluorochrome-conjugated anti-rabbit IgG secondary antibody (if the primary is not directly conjugated).
-
Flow cytometer
Experimental Workflow:
Caption: Flow cytometry workflow for p-MAPKAP-K2 analysis.
Procedure:
-
Cell Preparation and Culture:
-
Culture cells to a sufficient density in complete medium.
-
Harvest and wash the cells, then resuspend in serum-free medium at a concentration of 1-2 x 10^6 cells/mL.
-
Aliquot cells into flow cytometry tubes.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a dilution series of this compound in serum-free medium.
-
Add the desired concentrations of this compound to the cell suspensions. Include a vehicle control (DMSO) for the stimulated and unstimulated controls.
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Prepare the stimulant at the desired concentration. The optimal concentration and time should be determined empirically.
-
Add the stimulant to all tubes except for the unstimulated control.
-
Incubate for the determined optimal time (e.g., 15-30 minutes) at 37°C. Phosphorylation is a transient event, so timing is critical.[3]
-
-
Fixation:
-
Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells twice with Wash Buffer.
-
-
Permeabilization:
-
Methanol Permeabilization (Recommended for many phospho-epitopes):
-
Resuspend the fixed cell pellet in a small volume of Wash Buffer.
-
While gently vortexing, add ice-cold 90% methanol to a final concentration of 90%.
-
Incubate on ice for 30 minutes.
-
Wash the cells twice with Wash Buffer.
-
-
Detergent-based Permeabilization:
-
Alternatively, use a commercial permeabilization buffer containing a detergent like Triton X-100 or saponin according to the manufacturer's instructions.
-
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in 100 µL of Wash Buffer.
-
Add the anti-p-MAPKAP-K2 (Thr334) antibody at the manufacturer's recommended concentration.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Wash the cells twice with Wash Buffer.
-
If using an unconjugated primary antibody, resuspend the cells in 100 µL of Wash Buffer and add the fluorochrome-conjugated secondary antibody. Incubate for 30-45 minutes at room temperature, protected from light.
-
Wash the cells twice with Wash Buffer.
-
-
Flow Cytometry Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Wash Buffer.
-
Acquire events on a flow cytometer. Be sure to acquire a sufficient number of events for statistical analysis.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Analyze the Median Fluorescence Intensity (MFI) of the p-MAPKAP-K2 signal in the appropriate fluorescence channel for each condition.
-
Calculate the percent inhibition for each concentration of this compound.
-
Conclusion
This application note provides a comprehensive protocol for the flow cytometric analysis of p-MAPKAP-K2 and the evaluation of the p38 MAPK inhibitor, this compound. This method allows for the quantitative assessment of pathway inhibition at a single-cell level, making it a valuable tool for drug discovery and development, as well as for basic research into the p38 MAPK signaling pathway. Careful optimization of stimulation and inhibition times, along with proper fixation and permeabilization, are crucial for obtaining reliable and reproducible results.[3]
References
Application Notes and Protocols for LY3007113 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of a stock solution of LY3007113, a p38 mitogen-activated protein kinase (MAPK) inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. The protocols and data presented herein are intended to ensure accurate and reproducible experimental results.
Introduction
This compound is an orally active inhibitor of p38 MAPK, a key enzyme in the signaling cascade involved in inflammation and cellular stress. Accurate preparation of stock solutions is critical for in vitro and in vivo studies investigating its therapeutic potential. DMSO is a common solvent for dissolving small molecules like this compound for biological assays.
Physicochemical and Solubility Data
Proper stock solution preparation requires accurate data on the compound's properties. The following table summarizes the available information for this compound.
| Parameter | Value | Source |
| Molecular Weight | Not Publicly Available | N/A |
| Solubility in DMSO | Soluble | --INVALID-LINK-- |
| Appearance | Solid powder | --INVALID-LINK--, --INVALID-LINK-- |
| Storage of Powder | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry and dark place. | --INVALID-LINK--, --INVALID-LINK-- |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. | --INVALID-LINK-- |
Note: The precise molecular weight and a quantitative solubility value for this compound in DMSO are not consistently available in public domains. For the purpose of the following protocol, a hypothetical molecular weight of 450 g/mol and a solubility of ≥ 20 mg/mL in DMSO are assumed based on typical characteristics of similar small molecule inhibitors. Researchers must verify the actual molecular weight from the product's certificate of analysis.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-handling Preparation:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Ensure all equipment is clean and sterile to avoid contamination.
-
Perform all steps in a chemical fume hood.
-
-
Weighing the Compound:
-
Tare the analytical balance with a sterile microcentrifuge tube.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (assuming a MW of 450 g/mol ), you would need 4.5 mg of the compound.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 450 g/mol = 0.0045 g = 4.5 mg
-
-
-
Dissolving the Compound:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound powder. For a 10 mM solution with 4.5 mg of compound, add 1 mL of DMSO.
-
Cap the tube tightly.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, place the aliquots at -20°C or -80°C.
-
Workflow Diagram:
Caption: Workflow for this compound Stock Solution Preparation.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety and handling information. In the absence of a specific SDS for this compound, treat it as a potentially hazardous compound.
-
DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid direct contact.
Signaling Pathway of p38 MAPK Inhibition
This compound functions by inhibiting the p38 MAPK signaling pathway. This pathway is a critical regulator of cellular responses to inflammatory cytokines and stress signals.
Caption: Inhibition of the p38 MAPK pathway by this compound.
Application Notes and Protocols: Oral Administration of LY3007113 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the administration of LY3007113, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in mouse models based on available preclinical data. The protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound.
Mechanism of Action
This compound is an orally active small molecule that targets the p38 MAPK signaling pathway.[1] The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and stress stimuli. In the context of cancer, this pathway can influence the tumor microenvironment, promoting cell survival, migration, and invasion. This compound inhibits the kinase activity of p38, leading to the suppression of downstream signaling cascades. A key pharmacodynamic biomarker of this compound activity is the inhibition of phosphorylation of MAPK-activated protein kinase 2 (MAPKAP-K2), a direct substrate of p38 MAPK.[1]
// Nodes Stress [label="Stress Stimuli\n(e.g., Cytokines, UV, Chemotherapy)", fillcolor="#F1F3F4", fontcolor="#202124"]; p38_MAPK [label="p38 MAPK", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPKAP_K2 [label="MAPKAP-K2", fillcolor="#FBBC05", fontcolor="#202124"]; Downstream_Effectors [label="Downstream Effectors\n(e.g., HSP27, Transcription Factors)", fillcolor="#FBBC05", fontcolor="#202124"]; Cellular_Response [label="Cellular Response\n(e.g., Inflammation, Apoptosis, Proliferation)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Stress -> p38_MAPK [label="Activates", color="#5F6368"]; p38_MAPK -> MAPKAP_K2 [label="Phosphorylates", color="#5F6368"]; MAPKAP_K2 -> Downstream_Effectors [label="Activates", color="#5F6368"]; Downstream_Effectors -> Cellular_Response; this compound -> p38_MAPK [label="Inhibits", arrowhead="tee", color="#EA4335"]; } .dot Figure 1: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.
Quantitative Data
Table 1: Human Pharmacokinetic Parameters of this compound (Oral Administration)
| Parameter | Value (Geometric Mean) | Notes |
| Tmax (Time to Maximum Concentration) | ~2 hours | [1] |
| t1/2 (Half-life) | ~10 hours | [1] |
| Accumulation Ratio | ~1.8 | Following repeated dosing[1] |
Data from a Phase 1 study in patients with advanced cancer.[1]
Experimental Protocols
Based on preclinical studies mentioned in the literature, this compound has been evaluated in various mouse xenograft models, including glioblastoma, ovarian cancer, kidney cancer, and leukemia.[1] The primary route of administration in these studies was oral.[1]
Protocol 1: General Oral Administration of this compound in Mice
This protocol provides a general guideline for the preparation and oral administration of this compound to mice.
Materials:
-
This compound powder
-
Vehicle for suspension (e.g., 0.5% methylcellulose in sterile water)
-
Mortar and pestle or appropriate homogenization equipment
-
Balance
-
Sterile water
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Appropriate mouse strain for the xenograft model (e.g., athymic nude mice, NOD/SCID mice)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the mice.
-
Weigh the this compound powder accurately.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing to achieve the final desired concentration. Ensure the suspension is homogenous. Prepare fresh daily.
-
-
Animal Dosing:
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered.
-
Gently restrain the mouse.
-
Draw the calculated volume of the this compound suspension into a 1 mL syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Return the mouse to its cage.
-
Dosage and Frequency: While specific preclinical dosages are not detailed in the available literature, a starting point for dose-ranging studies could be extrapolated from human studies, keeping in mind interspecies differences in metabolism and drug clearance. Administration is often performed once or twice daily.
Protocol 2: U87MG Glioblastoma Xenograft Model for Efficacy Testing
This protocol outlines the establishment of a subcutaneous U87MG xenograft model and subsequent treatment with orally administered this compound.
Materials:
-
U87MG human glioblastoma cell line
-
Cell culture medium (e.g., MEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
Female athymic nude mice (6-8 weeks old)
-
Calipers
-
This compound dosing solution (prepared as in Protocol 1)
Procedure:
-
Cell Preparation:
-
Culture U87MG cells in standard conditions.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash the cells with PBS and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
-
Tumor Implantation:
-
Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Initiate treatment with oral administration of this compound (as per Protocol 1) to the treatment group. The control group should receive the vehicle only.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blot for p-MAPKAP-K2).
-
// Nodes Cell_Culture [label="U87MG Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest_Cells [label="Harvest and Prepare\nCell Suspension", fillcolor="#F1F3F4", fontcolor="#202124"]; Implantation [label="Subcutaneous Implantation\nin Mice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tumor_Growth [label="Monitor Tumor Growth", fillcolor="#FBBC05", fontcolor="#202124"]; Randomization [label="Randomize Mice into\nControl and Treatment Groups", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment_Phase [label="Oral Administration\n(Vehicle or this compound)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="Monitor Tumor Volume\nand Body Weight", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint [label="Endpoint Analysis\n(Tumor Excision, Biomarker Analysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Harvest_Cells; Harvest_Cells -> Implantation; Implantation -> Tumor_Growth; Tumor_Growth -> Randomization; Randomization -> Treatment_Phase; Treatment_Phase -> Monitoring; Monitoring -> Endpoint; } .dot Figure 2: General experimental workflow for a xenograft mouse model study with oral drug administration.
References
Application Notes and Protocols for Western Blot Analysis of the p38 Pathway with LY3007113
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Upregulation of the p38 MAPK pathway is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders. LY3007113 is an orally active small-molecule inhibitor of p38 MAPK, which has been investigated for its potential therapeutic effects.[1][2]
Western blotting is a fundamental technique to elucidate the activation state of the p38 pathway and to assess the efficacy of inhibitors like this compound. This document provides detailed application notes and protocols for the analysis of the p38 pathway using Western blotting, with a specific focus on the effects of this compound.
The p38 MAPK Signaling Pathway
The p38 MAPK cascade is a three-tiered signaling module. It is initiated by various extracellular stimuli, leading to the activation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), MKK3 or MKK6. These MAP2Ks then dually phosphorylate p38 MAPK on threonine and tyrosine residues, leading to its activation. Activated p38 MAPK subsequently phosphorylates a variety of downstream substrates, including transcription factors and other kinases, such as MAPK-activated protein kinase 2 (MAPKAPK2 or MK2), which plays a crucial role in regulating the expression of pro-inflammatory cytokines. This compound exerts its inhibitory effect by targeting p38 MAPK, thereby preventing the phosphorylation of its downstream targets.[1]
p38 Signaling Pathway Diagram
References
Application Notes and Protocols for Assessing LY3007113 Efficacy Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3007113 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in a signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis.[1] The p38 MAPK pathway is often dysregulated in various cancers, making it a compelling target for therapeutic intervention. Inhibition of p38 MAPK by this compound can suppress the production of pro-inflammatory cytokines and induce apoptosis in cancer cells, highlighting its potential as an anti-neoplastic agent.[1]
Preclinical studies have demonstrated the activity of this compound in various cancer models. In vitro studies have shown its ability to inhibit the phosphorylation of MAPK-activated protein kinase 2 (MAPKAP-K2), a direct downstream target of p38 MAPK, in HeLa cells.[1][2] Furthermore, this compound has shown anti-tumor activity in xenograft models of human ovarian and kidney cancers, as well as leukemia.[1][2]
These application notes provide detailed protocols for assessing the efficacy of this compound in cancer cell lines using two common cell viability assays: the MTT assay for measuring cell proliferation and the Caspase-Glo® 3/7 assay for quantifying apoptosis.
Mechanism of Action and Signaling Pathway
This compound competitively binds to the ATP-binding site of p38 MAPK, preventing the phosphorylation of its downstream substrates. This disruption of the p38 MAPK signaling pathway is central to its therapeutic effects. The canonical p38 MAPK signaling cascade is initiated by various extracellular stimuli, including stress and inflammatory cytokines. This leads to the activation of a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAPKK), specifically MKK3 and MKK6. Activated MKK3/6 then dually phosphorylate p38 MAPK on threonine and tyrosine residues, leading to its activation. Activated p38 MAPK subsequently phosphorylates a variety of downstream targets, including transcription factors and other kinases like MAPKAP-K2, which mediate the cellular response.
Data Presentation
While preclinical studies have indicated the efficacy of this compound in suppressing the proliferation of various cancer cell lines, including HeLa and U87MG glioblastoma cells, specific IC50 values from publicly available literature are not consistently reported.[1] The following table provides a template for summarizing experimental data obtained from cell viability assays. Researchers should populate this table with their own experimental results.
| Cell Line | Assay Type | Treatment Duration (hours) | IC50 (µM) | Max Inhibition (%) |
| HeLa | MTT | 72 | e.g., 5.2 | e.g., 85 |
| Caspase-Glo® 3/7 | 48 | e.g., 3.8 | e.g., 350 (fold increase) | |
| U87MG | MTT | 72 | e.g., 8.1 | e.g., 78 |
| Caspase-Glo® 3/7 | 48 | e.g., 6.5 | e.g., 280 (fold increase) | |
| Ovarian Cancer (e.g., OVCAR-3) | MTT | 72 | e.g., 10.5 | e.g., 72 |
| Caspase-Glo® 3/7 | 48 | e.g., 8.9 | e.g., 250 (fold increase) | |
| Renal Cancer (e.g., A498) | MTT | 72 | e.g., 12.3 | e.g., 65 |
| Caspase-Glo® 3/7 | 48 | e.g., 10.1 | e.g., 220 (fold increase) | |
| Leukemia (e.g., K562) | MTT | 72 | e.g., 4.7 | e.g., 92 |
| Caspase-Glo® 3/7 | 48 | e.g., 3.1 | e.g., 400 (fold increase) |
Experimental Protocols
Cell Proliferation Assessment using MTT Assay
This protocol is designed to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest (e.g., HeLa, U87MG)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using a suitable software.
-
Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Luminometer
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Seed cells in a white-walled 96-well plate at a suitable density in 100 µL of culture medium.
-
Incubate overnight to allow for attachment.
-
-
Drug Treatment:
-
Treat cells with a range of this compound concentrations for the desired time (e.g., 48 hours). Include appropriate controls (untreated and vehicle).
-
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Express the results as a fold increase in caspase activity compared to the vehicle-treated control.
-
Conclusion
The provided protocols for the MTT and Caspase-Glo® 3/7 assays offer robust methods for evaluating the efficacy of the p38 MAPK inhibitor, this compound, in cancer cell lines. By quantifying the effects on cell proliferation and apoptosis, researchers can gain valuable insights into the anti-neoplastic potential of this compound and its mechanism of action. Consistent and well-documented experimental procedures are crucial for generating reliable and reproducible data in the drug development process.
References
Troubleshooting & Optimization
Navigating LY3007113 Clinical Trials: A Technical Support Guide
For researchers, scientists, and drug development professionals engaged in the study of the p38 MAPK inhibitor, LY3007113, this technical support center provides essential information regarding dose-limiting toxicities (DLTs) observed in clinical trials. Understanding these critical safety parameters is paramount for designing and executing successful experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What were the established Dose-Limiting Toxicities (DLTs) for this compound in the Phase 1 clinical trial?
A1: In the Phase 1 dose-escalation study, Grade ≥ 3 treatment-related adverse events were considered DLTs. Specifically, upper gastrointestinal hemorrhage and increased hepatic enzymes were identified as the DLTs for this compound.[1][2][3][4] These events occurred at the 40 mg twice-daily (Q12H) dose level.[1][2][3][4]
Q2: What was the Maximum Tolerated Dose (MTD) determined for this compound?
A2: The MTD for this compound was established at 30 mg administered orally twice daily (Q12H).[1][2][3][4]
Q3: My experimental model is showing signs of gastrointestinal distress or liver enzyme elevation after this compound administration. What should I do?
A3: These observations are consistent with the clinically reported DLTs. We recommend the following troubleshooting steps:
-
Dose Reduction: Consider reducing the administered dose to a level below the clinically established MTD of 30 mg Q12H.
-
Hepatic Function Monitoring: Implement regular monitoring of liver function markers (e.g., ALT, AST) in your experimental subjects.
-
Gastrointestinal Protectants: Co-administration of gastrointestinal protectants could be explored to mitigate hemorrhage risk, though this may introduce confounding variables.
-
Histopathological Analysis: Conduct thorough histopathological examination of the liver and gastrointestinal tract to assess for any morphological changes.
Q4: Are there other common, non-dose-limiting adverse events associated with this compound that I should be aware of in my experiments?
A4: Yes, the most frequently observed treatment-related adverse events (occurring in >10% of patients) were tremor, rash, stomatitis, increased blood creatine phosphokinase, and fatigue.[1][2][3][4] Monitoring for these less severe toxicities can provide a more complete safety profile in your preclinical models.
Quantitative Data Summary: Dose-Limiting Toxicities and Adverse Events
The following table summarizes the key quantitative data from the Phase 1 clinical trial of this compound.
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 30 mg Q12H | [1][2][3][4] |
| Dose-Limiting Toxicities (DLTs) at 40 mg Q12H | Grade ≥ 3 Upper Gastrointestinal Hemorrhage, Grade ≥ 3 Increased Hepatic Enzyme | [1][2][3][4] |
| Most Frequent Treatment-Related Adverse Events (>10%) | Tremor, Rash, Stomatitis, Increased Blood Creatine Phosphokinase, Fatigue | [1][2][3][4] |
Experimental Protocols
Phase 1 Clinical Trial Methodology for DLT Assessment
The determination of DLTs for this compound was conducted in a Phase 1, open-label, dose-escalation study with a dose-confirmation phase.
-
Part A: Dose Escalation:
-
This compound was administered orally every 12 hours (Q12H) in 28-day cycles.
-
Dose escalation was guided by safety assessments during the first cycle.
-
A DLT was defined as a Grade ≥ 3 nonhematological toxicity, prolonged Grade ≥ 3 nausea/vomiting/diarrhea despite maximal supportive care, Grade 4 hematological toxicity lasting more than 5 days, or Grade ≥ 3 thrombocytopenia with bleeding.[3]
-
The MTD was defined as the highest dose level at which fewer than 33% of patients experienced a DLT during the first cycle.[3]
-
-
Part B: Dose Confirmation:
Visualizations
Signaling Pathway of this compound (p38 MAPK Inhibitor)
References
- 1. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer [ouci.dntb.gov.ua]
- 3. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Off-Target Effects of LY3007113 In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers manage potential off-target effects of LY3007113, a p38 mitogen-activated protein kinase (MAPK) inhibitor, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a key regulator of cellular processes such as inflammation, cell survival, differentiation, and apoptosis.[1]
Q2: How can I confirm that this compound is active against its intended target in my in vitro system?
The downstream substrate of p38 MAPK, MAPK-activated protein kinase 2 (MAPKAP-K2), is a reliable biomarker for assessing this compound activity. Inhibition of p38 MAPK by this compound prevents the phosphorylation of MAPKAP-K2.[1][3][4] Therefore, a reduction in phosphorylated MAPKAP-K2 (p-MAPKAP-K2) levels upon treatment with this compound would indicate target engagement.
Q3: What are the known or potential off-target effects of this compound?
Q4: What are general strategies to minimize off-target effects of kinase inhibitors in vitro?
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect (e.g., inhibition of p-MAPKAP-K2) to minimize engagement with less sensitive off-target kinases.
-
Use appropriate controls: Include a structurally unrelated p38 MAPK inhibitor to confirm that the observed phenotype is due to p38 MAPK inhibition and not an off-target effect of this compound's chemical scaffold.
-
Employ rescue experiments: If a specific off-target is suspected, overexpressing a drug-resistant mutant of that target could rescue the off-target phenotype.
-
Utilize multiple cell lines: Confirm key findings in more than one cell line to ensure the observed effects are not cell-type specific.
Troubleshooting Guides
Problem 1: Unexpected Cell Toxicity or Phenotype
Possible Cause: Off-target kinase inhibition.
Troubleshooting Steps:
-
Confirm On-Target Activity:
-
Perform a dose-response experiment and measure the levels of p-MAPKAP-K2 to determine the IC50 for on-target inhibition in your specific cell system.
-
Correlate the concentration at which you observe the unexpected phenotype with the on-target IC50. A significant discrepancy may suggest an off-target effect.
-
-
Evaluate Potential Off-Targets:
-
Based on the clinical adverse events, consider assays relevant to pathways that regulate muscle function (creatine phosphokinase), cell proliferation and skin health (rash, stomatitis), and liver function.
-
Perform a broad kinase screen if resources permit to identify potential off-target kinases.
-
-
Control Experiments:
-
Use a different, structurally distinct p38 MAPK inhibitor. If the unexpected phenotype is not replicated, it is more likely an off-target effect of this compound.
-
Use a negative control compound with a similar chemical structure but no activity against p38 MAPK.
-
Problem 2: Inconsistent Results Between Experiments
Possible Cause: Variability in experimental conditions affecting inhibitor activity.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions:
-
Ensure consistent cell density, passage number, and growth phase, as these can influence kinase signaling pathways.
-
Maintain consistent serum concentrations in your media, as serum components can sometimes interfere with inhibitor activity.
-
-
Inhibitor Preparation and Storage:
-
Assay-Specific Considerations:
-
For kinase assays, ensure the ATP concentration is consistent, as this compound is an ATP-competitive inhibitor.[1]
-
For cell-based assays, ensure the incubation time with the inhibitor is consistent.
-
Experimental Protocols
Protocol 1: Western Blot for p-MAPKAP-K2
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of this compound for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour at room temperature. Incubate with primary antibodies against p-MAPKAP-K2 (Thr334) and total MAPKAP-K2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect with an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize p-MAPKAP-K2 levels to total MAPKAP-K2.
Quantitative Data Summary
Table 1: Preclinical and Clinical Data for this compound
| Parameter | Value/Observation | Reference |
| Target | p38 Mitogen-Activated Protein Kinase (MAPK) | [1][2] |
| Biomarker | Phospho-MAPK-Activated Protein Kinase 2 (p-MAPKAP-K2) | [1][3][4] |
| In Vitro Activity | Inhibited phosphorylation of MAPKAP-K2 in HeLa cells. | [3][4] |
| In Vivo Activity | Showed anti-tumor activity in xenograft models of human ovarian and kidney cancers, and leukemia. | [1][4] |
| Maximum Tolerated Dose (Clinical) | 30 mg every 12 hours | [3][4][5] |
| Common Adverse Events (>10%) | Tremor, rash, stomatitis, increased blood creatine phosphokinase, fatigue. | [4][5] |
| Dose-Limiting Toxicities | Upper gastrointestinal hemorrhage, increased hepatic enzyme. | [3][4][5] |
Visualizations
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
LY3007113 Technical Support Center: A Guide for Laboratory Use
Welcome to the technical support center for LY3007113. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and use of this compound in a laboratory setting. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this p38 MAPK inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] p38 MAPK is a key enzyme in a signaling cascade that responds to cellular stress and inflammatory cytokines.[3] By inhibiting p38 MAPK, this compound can prevent downstream signaling, which may lead to the reduction of pro-inflammatory cytokine production and the induction of tumor cell apoptosis.[1][2]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily investigated for its potential immunomodulating, anti-inflammatory, and antineoplastic activities.[1][2] Preclinical studies have shown its activity in inhibiting the phosphorylation of MAPKAP-K2 in HeLa cells and in xenograft models of human cancers.[4] It has also been evaluated in a Phase 1 clinical trial for patients with advanced cancer.[4][5]
Q3: What is the appearance and how should the solid compound be stored?
A3: this compound is supplied as a solid powder.[1] For short-term storage (days to weeks), it should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1]
Troubleshooting Guide for Solubility Issues
Researchers may encounter challenges with the solubility of this compound. The following guide provides potential solutions to common issues.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer after dilution from DMSO stock. | The concentration of this compound exceeds its solubility limit in the aqueous buffer. The final concentration of DMSO may be too low to maintain solubility. | 1. Decrease the final concentration of this compound in the aqueous buffer. 2. Increase the final percentage of DMSO in the working solution (ensure it is compatible with your experimental system). 3. Consider using a different buffer system or adding a surfactant like Tween 80 or a solubilizing agent like PEG400, if compatible with your assay. |
| Compound does not fully dissolve in DMSO. | The concentration of the stock solution is too high. The quality of the DMSO may be poor (e.g., contains water). | 1. Try to dissolve a smaller amount of the compound in the same volume of DMSO to achieve a lower, more soluble concentration. 2. Use fresh, anhydrous, high-purity DMSO. 3. Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution. Always check for compound stability at elevated temperatures. |
| Cloudiness or precipitation observed in stock solution upon storage. | The compound may be precipitating out of solution at lower temperatures. The solution may be supersaturated. | 1. Store the stock solution at room temperature if stability allows. 2. Before each use, warm the stock solution to room temperature or 37°C and vortex thoroughly to ensure it is fully redissolved. 3. Prepare a fresh stock solution at a slightly lower concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell-Based Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need to know the molecular weight of this compound. Please refer to the manufacturer's product sheet for the exact molecular weight.
-
Adding Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Cap the vial tightly.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution to 37°C for 5-10 minutes.
-
Vortex again. If necessary, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing this compound stock solution.
Protocol 2: General Guidance for In Vivo Formulation
For oral administration in preclinical animal models, a suspension of this compound in a suitable vehicle is often required. The following is a general guideline, and specific formulation development may be necessary.
Commonly Used Vehicles for Oral Gavage of Poorly Soluble Compounds:
-
0.5% (w/v) Methylcellulose in water
-
1% (w/v) Carboxymethylcellulose (CMC) in water
-
0.5% (w/v) Methylcellulose with 0.1% (v/v) Tween 80 in water
-
Corn oil
Procedure Outline:
-
Vehicle Preparation: Prepare the chosen vehicle under sterile conditions. For methylcellulose or CMC, this typically involves slowly adding the powder to heated water while stirring, followed by cooling.
-
Compound Suspension:
-
Weigh the required amount of this compound.
-
Create a paste by adding a small amount of the vehicle to the powder and triturating.
-
Gradually add the remaining vehicle while continuously mixing to form a homogenous suspension.
-
-
Dosing: Use a suitable oral gavage needle to administer the suspension to the animal. Ensure the suspension is well-mixed before drawing each dose.
p38 MAPK Signaling Pathway
This compound targets the p38 MAPK, a central node in a signaling cascade that responds to various extracellular stimuli, including stress and inflammatory cytokines. The simplified diagram below illustrates the core components of this pathway.
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Facebook [cancer.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Managing Adverse Events of LY3007113
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to interpreting and managing adverse events associated with the p38 MAPK inhibitor, LY3007113. The information is presented in a question-and-answer format to directly address potential issues encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a key regulator of cellular responses to external stimuli, including stress and inflammation. It is often upregulated in cancer cells and plays a crucial role in the production of pro-inflammatory cytokines like TNF-α and interleukins (IL-1, IL-6), which are involved in tumor cell proliferation and survival.[2] By inhibiting p38 MAPK, this compound aims to block these signaling pathways, potentially leading to an anti-inflammatory and anti-neoplastic effect through the induction of tumor cell apoptosis.[2]
Q2: What are the most commonly observed treatment-related adverse events (TRAEs) with this compound in a research setting?
In a phase 1 clinical trial involving patients with advanced cancer, the most frequently reported treatment-related adverse events (occurring in >10% of patients) were tremor, rash, stomatitis, increased blood creatine phosphokinase, and fatigue.[3][4]
Q3: What are the dose-limiting toxicities (DLTs) of this compound?
Dose-limiting toxicities (DLTs) are adverse events that are severe enough to prevent further dose escalation of a drug. For this compound, Grade ≥ 3 treatment-related adverse events, including upper gastrointestinal hemorrhage and increased hepatic enzymes, were identified as DLTs at a dosage of 40 mg administered every 12 hours (Q12H).[3][4][5] This led to the determination of the maximum tolerated dose (MTD) at 30 mg Q12H.[3][4]
Troubleshooting Guides
Issue: A researcher observes tremors in a subject after administration of this compound.
-
Initial Assessment:
-
Grade the severity: Use the Common Terminology Criteria for Adverse Events (CTCAE) to grade the tremor. This will help in determining the appropriate management strategy.
-
Gather more information: Note the onset, duration, and any associated symptoms. Inquire about any pre-existing neurological conditions or concomitant medications that could contribute to tremors.
-
-
Management Recommendations (based on grade):
-
Grade 1 (Mild): Continue this compound at the current dose and monitor the subject closely.
-
Grade 2 (Moderate): Consider a dose reduction of this compound. If the tremor persists or worsens, interruption of treatment may be necessary.
-
Grade 3 (Severe): Interrupt treatment with this compound immediately. Provide supportive care as needed. Once the tremor resolves to Grade 1 or baseline, consider restarting at a reduced dose.
-
Grade 4 (Life-threatening): This is unlikely for tremor but would necessitate permanent discontinuation of this compound and immediate medical intervention.
-
Issue: A subject develops a rash after starting treatment with this compound.
-
Initial Assessment:
-
Grade the severity: Use the CTCAE to grade the rash based on its appearance, extent of body surface area involved, and associated symptoms (e.g., itching, pain).
-
Differential Diagnosis: Rule out other potential causes of the rash, such as allergic reactions to other medications or underlying skin conditions.
-
-
Management Recommendations (based on grade):
-
Grade 1 (Mild): Continue this compound and consider topical corticosteroids or oral antihistamines for symptomatic relief.
-
Grade 2 (Moderate): Continue this compound with close monitoring. More potent topical or systemic corticosteroids may be required.
-
Grade 3 (Severe): Interrupt treatment with this compound. Aggressive topical and/or systemic corticosteroid therapy is recommended. Once the rash improves to Grade 1 or baseline, consider restarting at a lower dose.
-
Grade 4 (Life-threatening, e.g., Stevens-Johnson syndrome): Permanently discontinue this compound and provide immediate, intensive medical care.
-
Data Presentation: Adverse Events in Phase 1 Clinical Trial of this compound
Table 1: Most Frequent Treatment-Related Adverse Events (TRAEs) (>10% Incidence)
| Adverse Event | Frequency |
| Tremor | >10% |
| Rash | >10% |
| Stomatitis | >10% |
| Increased Blood Creatine Phosphokinase | >10% |
| Fatigue | >10% |
Data sourced from a Phase 1 clinical trial of this compound in patients with advanced cancer.[3][4]
Table 2: Dose-Limiting Toxicities (DLTs) Observed at 40 mg Q12H
| Adverse Event | Grade |
| Upper Gastrointestinal Hemorrhage | ≥ 3 |
| Increased Hepatic Enzyme | ≥ 3 |
These DLTs established the Maximum Tolerated Dose (MTD) at 30 mg Q12H.[3][4][5]
Experimental Protocols
Protocol: Monitoring and Grading of Adverse Events
This protocol is based on the standards set by the National Cancer Institute's (NCI) Common Terminology Criteria for Adverse Events (CTCAE).
-
Frequency of Monitoring:
-
Baseline: A thorough physical examination and laboratory tests should be conducted before the first dose of this compound.
-
During Treatment: Subjects should be monitored for adverse events at regular intervals (e.g., weekly for the first cycle, then every 2-4 weeks for subsequent cycles). This should include physical examinations, vital signs, and laboratory tests (complete blood count, comprehensive metabolic panel including liver function tests).
-
As-needed: Additional monitoring should be performed if a subject reports any new or worsening symptoms.
-
-
Grading of Adverse Events:
-
All adverse events should be graded for severity using the NCI CTCAE v5.0 (or the latest version). The grading scale is as follows:
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to the adverse event.
-
-
-
Attribution of Adverse Events:
-
For each adverse event, the investigator must assess the likelihood of its relationship to this compound. Common categories for attribution include:
-
Unrelated: Clearly due to other causes.
-
Unlikely: Doubtfully related to the study drug.
-
Possible: May be related to the study drug.
-
Probable: Likely related to the study drug.
-
Definite: Clearly related to the study drug.
-
-
-
Reporting of Serious Adverse Events (SAEs):
-
Any adverse event that is serious (results in death, is life-threatening, requires inpatient hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect) must be reported to the relevant regulatory authorities and institutional review board (IRB) within a specified timeframe (typically 24 hours for fatal or life-threatening events).
-
Mandatory Visualizations
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
References
Stability of LY3007113 in different experimental conditions
Welcome to the technical support center for LY3007113. This resource is designed for researchers, scientists, and drug development professionals, providing essential information on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is a key regulator of various cellular processes, including inflammation, cell survival, and apoptosis.[1] this compound functions by inhibiting the activity of the p38 kinase, which in turn prevents the phosphorylation of its downstream substrates, such as MAPK-activated protein kinase 2 (MAPKAP-K2).[1][2] This disruption of the signaling cascade is the basis for its potential therapeutic effects.[1]
Q2: What is the clinical development status of this compound?
A2: this compound was investigated in a Phase 1 clinical trial for patients with advanced cancer.[2][3][4] However, further clinical development of this compound was not pursued as toxicity precluded achieving a biologically effective dose.[4]
Q3: What are the known metabolites of this compound?
A3: Pharmacokinetic studies have identified two main metabolites of this compound: LSN3025641 and LSN3047151.[2]
Troubleshooting Guide: Stability and Storage
Issue: I am observing degradation of my this compound stock solution.
Possible Causes and Solutions:
-
Improper Storage Temperature: While specific long-term storage stability data for this compound is not publicly available, as a general practice for small molecule inhibitors, stock solutions in DMSO are typically stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting the stock solution into single-use vials is highly recommended.
-
Solvent Quality: The purity of the solvent is crucial. Use only high-purity, anhydrous-grade DMSO for preparing stock solutions. The presence of water can promote hydrolysis of the compound.
-
Light Exposure: For compounds where photostability is unknown, it is best practice to protect solutions from light by using amber vials or by wrapping the container in foil. Store solutions in the dark.
-
pH of Aqueous Solutions: If preparing aqueous solutions, the pH can significantly impact stability. While specific data for this compound is unavailable, many small molecules exhibit pH-dependent stability. It is advisable to prepare fresh aqueous solutions for each experiment and to use buffers at a pH where the compound is known to be soluble and stable, if this information is available from preliminary internal studies.
Issue: I am unsure about the stability of this compound in my cell culture medium.
Solution:
The stability of this compound in complex biological media has not been publicly documented. It is recommended to perform a preliminary experiment to assess its stability under your specific experimental conditions. This can be done by incubating this compound in the cell culture medium for the duration of your experiment, collecting samples at different time points, and analyzing the concentration of the parent compound by a suitable analytical method like HPLC or LC-MS.
Experimental Protocols
Note: Specific, validated stability-indicating methods for this compound are not publicly available. The following are general protocols that can be adapted for the assessment of the stability of small molecule inhibitors like this compound.
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution of the compound to UV and fluorescent light as per ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. The percentage of degradation can be calculated based on the decrease in the peak area of the parent compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and process-related impurities.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% formic acid or phosphoric acid in water.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: Develop a gradient elution program to ensure the separation of all components. A typical starting point could be a linear gradient from 5% to 95% organic phase over 20-30 minutes.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths to ensure all components are detected and to assess peak purity.
-
Method Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve optimal separation (resolution > 2 between all peaks).
-
Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.
Data Presentation
Due to the lack of publicly available quantitative stability data for this compound, a data table cannot be provided at this time. Researchers are encouraged to generate their own stability data using the general protocols outlined above. The results should be summarized in a table similar to the template below for internal documentation and comparison.
Table 1: Example Stability Data Summary for this compound
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 | RT | Data to be generated | Data to be generated |
| 0.1 M HCl | 8 | 60 | Data to be generated | Data to be generated |
| 0.1 M NaOH | 24 | RT | Data to be generated | Data to be generated |
| 0.1 M NaOH | 8 | 60 | Data to be generated | Data to be generated |
| 3% H₂O₂ | 24 | RT | Data to be generated | Data to be generated |
| Dry Heat (Solid) | 48 | 80 | Data to be generated | Data to be generated |
| Photostability (UV/Vis) | - | - | Data to be generated | Data to be generated |
Visualizations
p38 MAPK Signaling Pathway
The following diagram illustrates the general p38 MAPK signaling pathway and the point of inhibition by this compound.
Caption: p38 MAPK signaling pathway and inhibition by this compound.
Experimental Workflow for Stability Testing
The following diagram outlines a general workflow for conducting stability studies.
Caption: General workflow for forced degradation studies.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer [ouci.dntb.gov.ua]
- 4. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with LY3007113
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using LY3007113, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an orally active, small-molecule inhibitor that specifically targets the p38 MAPK pathway.[1][2] It functions by competitively binding to the ATP-binding site of the p38 kinase, which in turn prevents the phosphorylation of its downstream substrates, such as MAPK-activated protein kinase 2 (MAPKAP-K2).[3] This inhibition disrupts the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6.[1][2]
Q2: How should I store and handle this compound?
For short-term storage (days to weeks), it is recommended to keep this compound in a dry, dark environment at 0-4°C. For long-term storage (months to years), the compound should be stored at -20°C.[3]
Q3: In which solvent should I dissolve this compound?
For in vitro studies, small molecule inhibitors like this compound are typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilutions into aqueous media should be done carefully to avoid precipitation.
Q4: What are the known downstream targets of the p38 MAPK pathway that I can use to verify the inhibitory activity of this compound?
A key downstream target for verifying the activity of this compound is the phosphorylation of MAPKAP-K2.[3] Inhibition of p38 MAPK by this compound has been shown to reduce the levels of phosphorylated MAPKAP-K2 (p-MAPKAP-K2) in both cell-based assays and in vivo models.[3] Another downstream target that can be assessed is the phosphorylation of ATF2.
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in Cell Viability/Proliferation Assays
Q: My cell viability assays (e.g., MTT, CellTiter-Glo) show inconsistent IC50 values for this compound between experiments. What could be the cause?
A: High variability in cell viability assays can stem from several factors:
-
Cell Health and Passage Number: Ensure that cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Cells at high passage numbers can exhibit altered signaling and drug sensitivity.
-
Seeding Density: Inconsistent cell seeding density is a common source of variability. Use a cell counter for accurate seeding and ensure even cell distribution in the wells.
-
Compound Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to your cells (typically <0.5%). Visually inspect for any precipitation after dilution in media.
-
Incubation Time: The duration of drug exposure can significantly impact IC50 values. Use a consistent incubation time for all experiments.
Troubleshooting Workflow for Inconsistent Assay Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Issue 2: No or Weak Inhibition of p-MAPKAP-K2 in Western Blots
Q: I am not observing a decrease in phosphorylated MAPKAP-K2 levels after treating my cells with this compound. What should I check?
A: This could be due to several reasons related to both the compound and the experimental procedure:
-
Compound Activity: Verify the integrity of your this compound stock. If it has undergone multiple freeze-thaw cycles or has been stored improperly, it may have degraded. Prepare a fresh stock solution.
-
Stimulation of the p38 Pathway: The p38 MAPK pathway may not be sufficiently activated in your cell line under basal conditions. Consider stimulating the cells with an appropriate agonist (e.g., anisomycin, LPS, UV radiation) to induce p38 activation and phosphorylation of MAPKAP-K2 before adding this compound.
-
Antibody Performance: Ensure your primary antibody for p-MAPKAP-K2 is validated and used at the recommended dilution. Run a positive control (e.g., lysate from stimulated cells without inhibitor) and a negative control to confirm antibody specificity. Also, probe for total MAPKAP-K2 as a loading control.
-
Lysis and Sample Preparation: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest.
Issue 3: Unexpected Off-Target Effects or Cellular Toxicity
Q: I am observing cellular effects that are not consistent with p38 MAPK inhibition, or I am seeing toxicity at lower-than-expected concentrations. Why might this be happening?
A: While this compound is a selective p38 MAPK inhibitor, off-target effects can occur, especially at high concentrations.
-
Concentration Range: Ensure you are using a concentration range that is relevant for p38 MAPK inhibition. A very high concentration may lead to off-target kinase inhibition or general cellular toxicity. Perform a dose-response curve to identify the optimal concentration range.
-
DMSO Toxicity: As mentioned, high concentrations of the DMSO solvent can be toxic to cells. Ensure your vehicle control (cells treated with the same concentration of DMSO as your highest this compound dose) shows no toxicity.
-
Cell Line Specificity: The cellular context is crucial. The effects of p38 MAPK inhibition can be highly dependent on the specific cell line and its genetic background.
Data Presentation
Reported In Vitro Activity of this compound
| Cell Line | Cancer Type | Reported Activity | Reference |
| HeLa | Cervical Cancer | Inhibition of MAPKAP-K2 phosphorylation | [3] |
| U87MG | Glioblastoma | Inhibition of p-MAPKAP-K2 in xenograft models | [3] |
| Ovarian Cancer Xenografts | Ovarian Cancer | Anti-tumor activity | [3] |
| Kidney Cancer Xenografts | Renal Cancer | Anti-tumor activity | [3] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated MAPKAP-K2
This protocol describes the detection of phosphorylated MAPKAP-K2 to assess the inhibitory activity of this compound.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Treatment:
-
Pre-treat cells with varying concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 1-2 hours.
-
If necessary, stimulate the p38 MAPK pathway with an appropriate agonist (e.g., 10 µg/mL anisomycin for 30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-MAPKAP-K2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total MAPKAP-K2 and a loading control like GAPDH or β-actin to ensure equal protein loading.
Experimental Workflow for Inhibitor Studies
Caption: A general workflow for in vitro experiments using this compound.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Cytokine Secretion (ELISA) Assay
-
Cell Seeding and Treatment: Seed cells in a 24- or 48-well plate. Treat with this compound as described for the western blot protocol, including a stimulation step to induce cytokine production.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6) overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer.
-
Add standards and the collected supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add a TMB substrate.
-
Stop the reaction with a stop solution.
-
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentration in the samples based on the standard curve.
Signaling Pathway
p38 MAPK Signaling Pathway and Point of Inhibition by this compound
Caption: Inhibition of the p38 MAPK pathway by this compound.
References
Technical Support Center: Mitigating LY3007113-Induced Hepatotoxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p38 MAPK inhibitor, LY3007113. The information provided is based on general knowledge of drug-induced liver injury (DILI) and the toxicological profiles of p38 MAPK inhibitors as a class, as specific preclinical data on this compound is not publicly available. Researchers should adapt and verify these recommendations for their specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing elevated liver enzymes (ALT, AST) in our rodent models treated with this compound. What are the potential mechanisms?
A1: Elevated aminotransferases (ALT, AST) are common indicators of hepatocellular injury. For p38 MAPK inhibitors like this compound, several mechanisms could be at play:
-
Direct Hepatocellular Toxicity: The compound or its metabolites may directly damage hepatocytes.
-
Mitochondrial Dysfunction: Inhibition of p38 MAPK can interfere with cellular stress responses, potentially leading to mitochondrial damage and apoptosis.
-
Inflammatory Response: While p38 MAPK is often associated with inflammation, its inhibition can sometimes lead to an imbalanced immune response in the liver, contributing to injury.[1]
-
Bile Acid Homeostasis Disruption: Kinase inhibitors can interfere with bile acid transport, leading to cholestatic liver injury.
Troubleshooting Steps:
-
Dose-Response Assessment: Conduct a thorough dose-response and time-course study to characterize the onset and severity of enzyme elevations.
-
Histopathology: Perform detailed histological analysis of liver tissues to identify the nature of the injury (e.g., necrosis, apoptosis, steatosis, cholestasis).
-
Mechanism-based Biomarkers: Measure biomarkers associated with specific mechanisms, such as glutamate dehydrogenase (GLDH) for mitochondrial injury or total bile acids (TBA) for cholestasis.
Q2: What are the recommended animal models for studying this compound-induced hepatotoxicity?
A2: The choice of animal model is critical and can influence the observed toxicity profile.
-
Rodents (Rats, Mice): Commonly used for initial toxicology screening. Different strains may exhibit varying susceptibility. For example, BALB/c mice can be more susceptible to certain drug-induced liver injuries than C57BL/6 mice.
-
Non-Rodents (Dogs, Non-Human Primates): Often used in later-stage preclinical development. It's important to note that some p38 MAPK inhibitors have shown species-specific toxicities, such as gastrointestinal and lymphoid toxicity in dogs, which were not observed in rodents or primates.
Recommendation: If initial studies in rodents show hepatotoxicity, consider a second species to assess the translatability of the findings.
Q3: How can we mitigate or reduce the hepatotoxicity observed with this compound in our animal studies?
A3: Mitigating drug-induced hepatotoxicity is challenging, but several strategies can be explored:
-
Co-administration with Hepatoprotectants:
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC can be effective against oxidative stress-mediated liver injury.
-
Ursodeoxycholic acid (UDCA): A hydrophilic bile acid that can protect against cholestatic injury.
-
Silymarin (Milk Thistle Extract): Possesses antioxidant and anti-inflammatory properties.
-
-
Dosing Regimen Modification:
-
Lowering the dose: The most straightforward approach if therapeutically viable.
-
Intermittent dosing: "Drug holidays" may allow the liver to recover.
-
-
Combination Therapy: Investigate whether co-administration with other therapeutic agents exacerbates or ameliorates the liver injury.
Q4: What specific biomarkers should we monitor beyond standard liver enzymes?
A4: A comprehensive panel of biomarkers can provide deeper insights into the mechanism of hepatotoxicity.
| Biomarker Category | Specific Markers | Rationale |
| Hepatocellular Injury | Alanine Aminotransferase (ALT) | Primarily located in the cytoplasm of hepatocytes; sensitive indicator of liver damage. |
| Aspartate Aminotransferase (AST) | Found in mitochondria and cytoplasm of various tissues; less specific than ALT. | |
| Glutamate Dehydrogenase (GLDH) | Mitochondria-specific; indicates mitochondrial injury. | |
| Sorbitol Dehydrogenase (SDH) | Cytosolic enzyme specific to the liver. | |
| Cholestasis | Alkaline Phosphatase (ALP) | Found on the canalicular membrane of hepatocytes. |
| Gamma-Glutamyl Transferase (GGT) | Another indicator of biliary tract damage. | |
| Total Bile Acids (TBA) | Elevated levels suggest impaired biliary excretion. | |
| Total Bilirubin | Indicates impaired conjugation or excretion. | |
| Liver Function | Albumin | Synthesized by the liver; decreased levels indicate severe liver dysfunction. |
| Prothrombin Time (PT) / INR | Measures the time for blood to clot; prolonged time indicates impaired synthesis of clotting factors. | |
| Emerging Biomarkers | Keratin-18 (K18) fragments (M30, M65) | M30 indicates apoptosis; M65 indicates total cell death (apoptosis and necrosis). |
| High Mobility Group Box 1 (HMGB1) | A danger signal released from necrotic cells. | |
| MicroRNA-122 (miR-122) | Highly specific to the liver and released upon injury. |
Experimental Protocols
Protocol 1: Assessment of Hepatotoxicity in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the study.
-
Grouping:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
-
Group 2: this compound - Low dose.
-
Group 3: this compound - Mid dose.
-
Group 4: this compound - High dose.
-
(Optional) Group 5: Positive control (e.g., Acetaminophen at a hepatotoxic dose).
-
-
Dosing: Administer this compound or vehicle orally once daily for 14 days.
-
Monitoring:
-
Record clinical signs and body weight daily.
-
Collect blood samples (e.g., via tail vein) at baseline, day 7, and day 14 for clinical chemistry analysis (ALT, AST, ALP, Bilirubin).
-
-
Terminal Procedures (Day 15):
-
Anesthetize animals and collect terminal blood via cardiac puncture for a comprehensive biomarker panel.
-
Euthanize animals and perform a gross necropsy.
-
Collect the entire liver, weigh it, and collect sections for histopathological analysis (formalin-fixed) and for biomarker analysis (snap-frozen in liquid nitrogen).
-
-
Histopathology: Embed formalin-fixed liver tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for signs of hepatocellular necrosis, apoptosis, inflammation, steatosis, and cholestasis.
Protocol 2: Evaluation of a Mitigation Strategy (e.g., Co-administration with NAC)
-
Animal Model and Acclimatization: As described in Protocol 1.
-
Grouping:
-
Group 1: Vehicle control.
-
Group 2: this compound (hepatotoxic dose determined from Protocol 1).
-
Group 3: N-acetylcysteine (NAC) alone.
-
Group 4: this compound + NAC.
-
-
Dosing:
-
Administer NAC (e.g., intraperitoneally) 1-2 hours before the oral administration of this compound.
-
The dosing duration should be based on the onset of hepatotoxicity observed in Protocol 1.
-
-
Monitoring and Terminal Procedures: Follow the same procedures as outlined in Protocol 1.
-
Analysis: Compare the liver enzyme levels, biomarker profiles, and histopathological scores between the this compound group and the this compound + NAC group to assess the protective effect of NAC.
Visualizations
Signaling Pathways and Experimental Workflows
References
LY3007113 Technical Support Center: Navigating Challenges in Achieving a Biologically Effective Dose
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with LY3007113, a p38 MAPK inhibitor. The primary challenge in the clinical development of this compound was the inability to achieve a biologically effective dose (BED) due to dose-limiting toxicities.[1][2][3][4] This guide aims to provide a framework for understanding and mitigating these challenges in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving a biologically effective dose of this compound?
A1: The primary challenge is a narrow therapeutic window, where the doses required for a significant biological effect are close to doses that cause toxicity. In a phase 1 clinical trial, the development of this compound was halted because toxicity prevented reaching a dose that could achieve the desired level of target engagement.[1][2][3][4] The maximum tolerated dose (MTD) was established at 30 mg every 12 hours, but this dose did not achieve the target of sustained minimal inhibition (60%) of the biomarker MAPK-activated protein kinase 2 (MAPKAP-K2) for at least 6 hours.[1][2][3]
Q2: What are the known dose-limiting toxicities (DLTs) and common adverse events associated with this compound?
A2: At a dose of 40 mg every 12 hours, DLTs included upper gastrointestinal hemorrhage and increased hepatic enzymes.[1][2][3][4] More common treatment-related adverse events observed at the MTD of 30 mg every 12 hours included tremor, rash, stomatitis, increased blood creatine phosphokinase, and fatigue.[1][2][3][4] Researchers should be mindful of these potential off-target effects in their experimental systems.
Q3: How can I assess the biological effectiveness of this compound in my in vitro or in vivo models?
A3: The biological effectiveness of this compound can be assessed by measuring the phosphorylation of its direct downstream target, MAPKAP-K2.[1][5] A successful experiment would demonstrate a dose-dependent decrease in phosphorylated MAPKAP-K2 (p-MAPKAP-K2) levels. It is crucial to establish a baseline of p-MAPKAP-K2 in your specific model system and then titrate this compound to determine the concentration required for significant inhibition.
Q4: I am not observing the expected inhibition of p-MAPKAP-K2 in my cell-based assay. What could be the issue?
A4: There are several potential reasons for a lack of efficacy in a cell-based assay:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved in your culture medium and is stable for the duration of your experiment. Poor solubility can lead to a lower effective concentration.
-
Cell Permeability: While this compound is orally active, its permeability can vary across different cell lines.[6] Consider performing a cellular thermal shift assay (CETSA) or a similar target engagement assay to confirm that the compound is reaching its intracellular target.
-
Assay Conditions: The kinetics of p38 MAPK activation and subsequent MAPKAP-K2 phosphorylation can be transient. Optimize the timing of cell stimulation (if applicable) and this compound treatment.
-
Off-Target Effects: At higher concentrations, off-target effects could confound your results. It is important to perform dose-response experiments and use the lowest effective concentration.
Q5: What are some general troubleshooting tips for working with kinase inhibitors like this compound?
A5:
-
Confirm Target Expression: Ensure that your cell line or animal model expresses p38 MAPK at a sufficient level.
-
Use Appropriate Controls: Include positive and negative controls in all experiments. A known p38 MAPK inhibitor can serve as a positive control.
-
Monitor Cell Health: Assess cell viability at all tested concentrations of this compound to distinguish between target-specific effects and general cytotoxicity.
-
Consider ATP Concentration in Biochemical Assays: If you are performing in vitro kinase assays, be aware that the IC50 value of ATP-competitive inhibitors like this compound is dependent on the ATP concentration.
Quantitative Data Summary
The following tables summarize key quantitative data from the phase 1 clinical trial of this compound.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Time to Maximum Concentration (tmax) | ~2 hours | [1] |
| Half-life (t1/2) | ~10 hours | [1] |
| Accumulation Ratio | ~1.8 | [1] |
Table 2: Dosing and Toxicity Summary
| Parameter | Dose | Outcome | Reference |
| Maximum Tolerated Dose (MTD) | 30 mg Q12H | Did not achieve Biologically Effective Dose. | [1][2][3] |
| Dose-Limiting Toxicities (DLTs) | 40 mg Q12H | Upper GI hemorrhage, increased hepatic enzymes. | [1][2][3] |
Table 3: Pharmacodynamic Targets
| Biomarker | Target for Biologically Effective Dose (BED) | Achieved at MTD? | Reference |
| p-MAPKAP-K2 Inhibition (Sustained) | >60% for 6 hours | No | [1][2][3] |
| p-MAPKAP-K2 Inhibition (Maximal) | >80% | No | [1][2][3] |
Experimental Protocols
Protocol 1: In Vitro Measurement of p-MAPKAP-K2 Inhibition
This protocol describes a general method for assessing this compound activity in a cell-based assay.
-
Cell Culture: Plate cells (e.g., HeLa or U87MG) at an appropriate density and allow them to adhere overnight.[5]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in the cell culture medium.
-
Treatment: Pre-treat cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Stimulation (Optional): If the p38 MAPK pathway is not constitutively active in your cell line, stimulate the cells with an appropriate agonist (e.g., anisomycin, UV radiation, or a pro-inflammatory cytokine) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies against p-MAPKAP-K2 and total MAPKAP-K2 (as a loading control).
-
Wash the membrane and incubate with an appropriate secondary antibody.
-
Detect the signal using a chemiluminescence-based method.
-
-
Data Analysis: Quantify the band intensities and normalize the p-MAPKAP-K2 signal to the total MAPKAP-K2 signal. Plot the normalized values against the this compound concentration to determine the IC50.
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for in vitro experiments with this compound.
References
- 1. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Benchchem [benchchem.com]
- 6. Facebook [cancer.gov]
Validation & Comparative
A Head-to-Head Comparison of p38 MAPK Inhibitors: LY3007113 vs. SB203580
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and experimental considerations of two prominent p38 MAPK inhibitors.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in drug discovery for a variety of diseases, including cancer and inflammatory disorders. This guide provides a detailed comparison of two notable p38 MAPK inhibitors: LY3007113, a clinical-stage compound, and SB203580, a widely used first-generation research tool.
At a Glance: Key Differences and Similarities
Both this compound and SB203580 are ATP-competitive inhibitors of p38 MAPK, effectively blocking its kinase activity. However, they belong to different chemical classes, which influences their potency, selectivity, and clinical applicability.
| Feature | This compound | SB203580 |
| Chemical Class | Pyridopyrimidine | Pyridinyl imidazole |
| Mechanism of Action | ATP-competitive inhibitor of p38 MAPK | ATP-competitive inhibitor of p38 MAPK |
| Development Stage | Investigated in Phase 1 clinical trials for advanced cancer.[1][2] | First-generation research compound, widely used in preclinical studies. |
| Known Isoform Selectivity | Data not readily available in public literature. | Primarily inhibits p38α and p38β isoforms.[3] |
| Potency (p38α) | IC50 not publicly available. | IC50: 50 nM. |
| Potency (p38β2) | IC50 not publicly available. | IC50: 500 nM. |
| Cellular Potency | Preclinical studies show inhibition of the downstream target MAPKAP-K2. | IC50: 0.3-0.5 µM in THP-1 cells.[4] |
| Clinical Experience | Phase 1 trials established a recommended phase 2 dose of 30 mg Q12H, but further development was not planned due to toxicity precluding achievement of a biologically effective dose.[1][5] | Not developed for clinical use due to off-target effects and potential toxicity. |
In-Depth Performance Comparison
Potency and Selectivity
A direct comparison of the inhibitory potency of this compound and SB203580 against the different p38 MAPK isoforms (α, β, γ, and δ) is challenging due to the limited availability of public data for this compound.
SB203580 is well-characterized in terms of its potency and selectivity. It is a potent inhibitor of p38α (SAPK2a) and p38β2 with IC50 values of 50 nM and 500 nM, respectively. However, its utility as a highly specific research tool is limited by its known off-target effects. Studies have shown that at higher concentrations, SB203580 can inhibit other kinases, including c-Jun N-terminal kinases (JNKs) and Casein Kinase 1 (CK1).[6]
This compound has demonstrated biological activity in preclinical models by inhibiting the phosphorylation of MAPKAP-K2, a direct downstream substrate of p38 MAPK.[5] In a Phase 1 clinical trial in patients with advanced cancer, a maximum tolerated dose was established, but the study did not achieve maximal inhibition of MAPKAP-K2 in peripheral blood mononuclear cells.[1][5] This suggests that the clinically achievable concentrations may not be sufficient for sustained target engagement in all contexts. The detailed kinase selectivity profile of this compound is not extensively documented in publicly available literature, making a direct comparison of its off-target effects with SB203580 difficult.
Table 1: Quantitative Comparison of Inhibitory Potency
| Inhibitor | Target | IC50 | Reference |
| SB203580 | p38α (SAPK2a) | 50 nM | |
| p38β2 | 500 nM | ||
| p38 MAPK (in THP-1 cells) | 0.3-0.5 µM | [4] | |
| Total SAPK/JNK activity | 3-10 µM | [6] | |
| This compound | p38 isoforms | Not Available |
Experimental Protocols
To aid researchers in the evaluation of these and other p38 MAPK inhibitors, detailed methodologies for key experiments are provided below.
In Vitro p38 MAPK Kinase Assay (Radiometric Format)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of p38 MAPK.
Materials:
-
Recombinant active p38α kinase
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
Test compounds (this compound, SB203580) dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant p38α kinase, and MBP substrate.
-
Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO vehicle control.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Cellular Western Blot for Phospho-p38 MAPK
This experiment assesses the ability of an inhibitor to block the activation of p38 MAPK in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, THP-1)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., Anisomycin, Lipopolysaccharide (LPS))
-
Test compounds (this compound, SB203580)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow.
-
Pre-treat the cells with various concentrations of the test inhibitors or DMSO vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., Anisomycin) for a short period (e.g., 15-30 minutes) to induce p38 MAPK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.
-
Quantify the band intensities to determine the effect of the inhibitors on p38 MAPK phosphorylation.
Visualizing the Molecular Context
To better understand the mechanism of action and experimental design, the following diagrams are provided.
Caption: p38 MAPK signaling cascade and points of inhibition.
Caption: Workflow for comparing p38 MAPK inhibitors.
Conclusion
Both this compound and SB203580 serve as valuable tools for investigating the p38 MAPK pathway. SB203580, as a first-generation inhibitor, has been instrumental in elucidating the fundamental roles of p38α and p38β in various cellular processes. However, its off-target activities necessitate careful interpretation of experimental results. This compound represents a more recent effort to target this pathway for therapeutic intervention. While it has progressed to clinical trials, the publicly available data on its isoform specificity and broader kinase selectivity profile is limited, making a comprehensive direct comparison with SB203580 challenging. Researchers should consider the specific requirements of their experimental system when choosing between these inhibitors. For initial, proof-of-concept studies, the well-characterized SB203580 may be suitable, with the caveat of its known off-target effects. For studies requiring a potentially more clinically relevant compound, this compound could be considered, although a thorough in-house characterization of its potency and selectivity would be advisable.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N-terminal kinases (SAPKs/JNKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of p38 MAPK Inhibitors: LY3007113 vs. BIRB 796
A Guide for Researchers in Drug Discovery and Development
This guide provides a detailed comparative analysis of two prominent research compounds, LY3007113 and BIRB 796 (Doramapimod), both targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is a critical regulator of inflammatory responses and cellular stress, making it a key target in the development of therapies for inflammatory diseases and cancer. This document outlines their mechanisms of action, biochemical and cellular activities, and available pharmacokinetic data, supported by experimental details to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound and BIRB 796 are both potent inhibitors of p38 MAPK but exhibit distinct profiles in terms of their binding mechanisms, isoform selectivity, and clinical development history. BIRB 796 is a well-characterized, high-affinity, allosteric inhibitor with broad activity against p38 isoforms. In contrast, this compound is an ATP-competitive inhibitor whose clinical development was halted due to toxicity, but it remains a relevant tool for preclinical research. The choice between these inhibitors will depend on the specific research question, the desired isoform selectivity, and the experimental context.
Mechanism of Action
This compound is a pyridopyrimidine-based, orally active, small-molecule inhibitor that competitively binds to the ATP-binding pocket of p38 MAPK. By occupying this site, it prevents the phosphorylation of p38's downstream targets, thereby disrupting the signaling cascade. Its mechanism is typical of a Type I kinase inhibitor.
BIRB 796 (Doramapimod) is a diaryl urea compound that acts as a highly potent, allosteric inhibitor of p38 MAPK. It binds to a site adjacent to the ATP-binding pocket, stabilizing the kinase in an inactive conformation known as the "DFG-out" state. This unique mechanism, characteristic of a Type II inhibitor, results in a slow dissociation rate and high affinity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for comparing these inhibitors.
Caption: p38 MAPK signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor comparison.
Biochemical Activity and Selectivity
| Parameter | This compound | BIRB 796 (Doramapimod) | Reference |
| p38α IC50 | Data not available | 38 nM | |
| p38β IC50 | Data not available | 65 nM | |
| p38γ IC50 | Data not available | 200 nM | |
| p38δ IC50 | Data not available | 520 nM | |
| p38α Kd | Data not available | 50-100 pM |
Off-Target Activity of BIRB 796: BIRB 796 has been shown to inhibit other kinases, which should be considered in the interpretation of experimental results.
| Off-Target Kinase | IC50 | Reference |
| JNK2α2 | 98 nM | |
| c-Raf-1 | 1.4 µM | |
| B-Raf | 83 nM |
Cellular and In Vivo Activity
Both compounds have demonstrated activity in cellular and in vivo models, primarily through the suppression of inflammatory cytokines and effects on cancer cell lines.
| Assay | This compound | BIRB 796 (Doramapimod) | Reference |
| Inhibition of p-MAPKAP-K2 | Demonstrated in HeLa cells and in vivo in peripheral blood and glioblastoma tumors. | Blocks baseline and stress-induced phosphorylation of Hsp27 (a MAPKAP-K2 substrate). | |
| TNF-α Inhibition | Implied through p38 MAPK inhibition. | Potent inhibitor of LPS-induced TNF-α production in human PBMCs (IC50 = 21 nM) and whole blood (IC50 = 960 nM). | |
| Anticancer Activity | Activity in xenograft models of human ovarian, kidney cancers, and leukemia. | Induces apoptosis in glioblastoma and multiple myeloma cells. | |
| In Vivo Efficacy | Activity in various xenograft models. | Efficacious in a mouse model of collagen-induced arthritis. | |
| Clinical Development | Phase 1 trial completed; development halted due to toxicity precluding achievement of a biologically effective dose. | Underwent Phase III clinical trials. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are representative protocols for key assays used to characterize p38 MAPK inhibitors.
p38 MAPK In Vitro Kinase Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified p38 MAPK isoform.
-
Reagents and Materials:
-
Recombinant human p38 MAPK (α, β, γ, or δ)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate like ATF2)
-
[γ-³³P]ATP or unlabeled ATP for non-radioactive detection methods
-
Test compounds (this compound or BIRB 796) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or other capture media for radioactive assays
-
Scintillation counter or luminescence/fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute into the kinase buffer.
-
Add the diluted compounds to the wells of a 96-well plate.
-
Add the p38 MAPK enzyme and the substrate to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³³P]ATP for radioactive assays). The final ATP concentration should be close to the Km for the enzyme.
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
For radioactive assays, spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays (e.g., ADP-Glo™, HTRF®), follow the manufacturer's protocol for detection.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
LPS-Induced TNF-α Production in Human PBMCs
This cellular assay assesses the ability of an inhibitor to block the production of a key pro-inflammatory cytokine.
-
Reagents and Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood via Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds (this compound or BIRB 796) dissolved in DMSO.
-
96-well cell culture plates.
-
Human TNF-α ELISA kit.
-
-
Procedure:
-
Isolate PBMCs and resuspend them in complete RPMI medium.
-
Plate the PBMCs in a 96-well plate at a density of approximately 2 x 10⁵ cells per well.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Pre-incubate the cells with the test compounds for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plates to pellet the cells and collect the culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control and determine the IC50 value.
-
Conclusion
Both this compound and BIRB 796 are valuable research tools for investigating the roles of the p38 MAPK pathway. BIRB 796 offers the advantages of high potency, a well-defined allosteric mechanism of action, and extensive characterization against all p38 isoforms. However, its off-target activities should be taken into account. This compound, while less characterized in terms of isoform-specific IC50 values and with a history of clinical toxicity, represents a classic ATP-competitive inhibitor and can be useful in studies where this mechanism of action is preferred. The detailed data and protocols provided in this guide are intended to assist researchers in making an informed decision for their specific experimental needs.
A Comparative Analysis of LY3007113 and Other p38 MAPK Inhibitors in Preclinical and Clinical Studies
An in-depth evaluation of the therapeutic potential and mechanistic nuances of p38 mitogen-activated protein kinase (MAPK) inhibitors is crucial for advancing drug development in oncology and inflammatory diseases. This guide provides a comparative analysis of LY3007113, a selective p38 MAPK inhibitor, against other notable inhibitors in its class, supported by experimental data and detailed methodologies.
The p38 MAPK signaling pathway is a critical regulator of cellular responses to external stressors, such as inflammatory cytokines and environmental insults.[1][2] Its activation is implicated in a variety of pathological processes, including inflammation, cell proliferation, and apoptosis.[1][2] Consequently, the development of specific inhibitors targeting this pathway has been a significant focus of pharmaceutical research. This compound is an orally active, small-molecule inhibitor of p38 MAPK with potential anti-inflammatory, immunomodulating, and antineoplastic activities.[3] It functions by competitively binding to the ATP-binding site of p38 MAPK, thereby blocking the phosphorylation of its downstream targets and interrupting the signaling cascade.[4]
The p38 MAPK Signaling Pathway
The canonical p38 MAPK signaling cascade is initiated by a variety of extracellular stimuli, leading to the sequential activation of a three-tiered kinase module. This cascade begins with the activation of a MAP kinase kinase kinase (MAPKKK), such as MEKK, MLK, ASK1, or TAK1.[5][6] These MAPKKKs then phosphorylate and activate the MAP kinase kinases (MAPKKs), primarily MKK3 and MKK6.[1][6] Subsequently, MKK3 and MKK6 dually phosphorylate p38 MAPK on specific threonine and tyrosine residues, leading to its activation.[4] Activated p38 MAPK phosphorylates a range of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAP-K2 or MK2) and various transcription factors, ultimately modulating gene expression and cellular responses.[1][7]
Figure 1. The p38 MAPK signaling pathway and the point of inhibition by this compound.
Comparative Efficacy of p38 MAPK Inhibitors
The therapeutic efficacy of p38 MAPK inhibitors is often evaluated based on their potency, selectivity, and pharmacokinetic profiles. Below is a comparison of this compound with other well-documented p38 inhibitors.
| Inhibitor | Target | IC50 (p38α) | Key Preclinical Findings | Key Clinical Findings | Reference |
| This compound | p38 MAPK | Not explicitly stated | Inhibited phosphorylation of MAPKAP-K2 in HeLa cells and U87MG human glioblastoma tumors in mice.[7] | Recommended Phase 2 dose of 30 mg every 12 hours. Stable disease observed in 3 of 27 patients with advanced cancer.[8][9] | [7],[8],[9] |
| Ralimetinib (LY2228820) | p38 MAPKα/β | 5.3 nM / 11.9 nM | Demonstrated anti-tumor activity in various cancer models. | Showed modest clinical activity in combination with other agents. | N/A |
| Talmapimod (SCIO-469) | p38 MAPKα | 13 nM | Reduced inflammatory cytokine production. | Phase II trials in rheumatoid arthritis did not meet primary endpoints. | N/A |
| Losmapimod (GW856553) | p38 MAPKα/β | 10 nM / 220 nM | Showed reduced plaque inflammation in atherosclerosis models. | Did not reduce the risk of major adverse cardiovascular events in a Phase III trial. | N/A |
Note: IC50 values and specific preclinical/clinical findings for inhibitors other than this compound are based on general knowledge and would require a dedicated literature search for precise, cited values.
Experimental Protocols
A critical aspect of evaluating and comparing drug efficacy is understanding the methodologies employed in the cited studies. Below are detailed protocols for key experiments.
Western Blot for Phosphorylated MAPKAP-K2
This assay is used to determine the intracellular activity of p38 MAPK inhibitors by measuring the phosphorylation of a direct downstream target, MAPKAP-K2.
Figure 2. Workflow for Western Blot analysis of phosphorylated MAPKAP-K2.
Methodology:
-
Cell Culture and Treatment: HeLa cells are cultured to approximately 80% confluency and then treated with varying concentrations of this compound or a vehicle control for a specified duration.
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated MAPKAP-K2 (Thr334).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is also probed for total MAPKAP-K2 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Pharmacokinetic Analysis in Human Plasma
This protocol details the method used to determine the concentration of this compound and its metabolites in patient plasma samples.
Methodology:
-
Sample Collection: Blood samples are collected from patients at various time points after oral administration of this compound. Plasma is separated by centrifugation.
-
Sample Preparation: Proteins in the plasma samples are precipitated to extract the analytes (this compound and its metabolites).[7]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The extracted samples are analyzed using a validated LC-MS/MS method.[7]
-
Quantification: The concentration of this compound is determined by comparing its signal to a standard curve. The lower and upper limits of quantification for this compound in human plasma were 1 ng/mL and 1000 ng/mL, respectively.[7]
Discussion and Conclusion
This compound has demonstrated target engagement in preclinical models by inhibiting the phosphorylation of MAPKAP-K2.[7] In a Phase I clinical trial, this compound was found to have a manageable safety profile and exhibited dose-proportional pharmacokinetics.[8][9] However, maximal inhibition of the primary biomarker in peripheral blood mononuclear cells was not achieved, and the clinical response was limited to stable disease in a small subset of patients with advanced cancer.[8][9]
When compared to other p38 inhibitors, the clinical development of many has been challenging, often due to off-target effects or a lack of robust efficacy. For instance, while ralimetinib showed preclinical promise, its clinical activity has been modest. Talmapimod and losmapimod failed to meet their primary endpoints in late-stage clinical trials for inflammatory diseases and cardiovascular events, respectively.
The future of p38 MAPK inhibitors in therapy may depend on identifying specific patient populations who are most likely to respond, potentially through biomarker-driven strategies. Additionally, combination therapies that leverage the immunomodulatory effects of p38 inhibition may hold greater promise. The detailed experimental protocols provided herein are essential for the standardized evaluation and comparison of novel p38 inhibitors as they emerge in the drug development pipeline.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Facebook [cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. p38 Mapk signaling pathway (WP350) - Mus musculus | WikiPathways [wikipathways.org]
- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
Decoding the Cross-talk: A Comparative Analysis of LY3007113 in the p38 and JNK Signaling Nexus
For researchers, scientists, and drug development professionals, understanding the intricate signaling networks within cells is paramount for designing effective therapeutics. This guide provides a comparative analysis of LY3007113, a potent p38 MAPK inhibitor, and its interplay with the c-Jun N-terminal kinase (JNK) pathway. We will delve into the quantitative performance of this compound against other key inhibitors, detail relevant experimental protocols, and visualize the complex signaling interplay.
The p38 and JNK mitogen-activated protein kinase (MAPK) pathways are critical mediators of cellular responses to a variety of extracellular stimuli, including stress, inflammation, and cytokines.[1] While both pathways are activated by similar triggers, they can have distinct and sometimes opposing roles in cellular processes such as proliferation, differentiation, and apoptosis.[1] The cross-talk between these two pathways adds another layer of complexity to their regulation and function. This compound is an orally active, small-molecule inhibitor of p38 MAPK with potential immunomodulating, anti-inflammatory, and antineoplastic activities.[2] By inhibiting p38, this compound prevents the phosphorylation of its downstream substrates, such as MAPK-activated protein kinase 2 (MAPKAP-K2), thereby disrupting the signaling cascade.[2]
Performance Comparison of p38 MAPK Inhibitors
A key aspect of evaluating a kinase inhibitor is its potency and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable p38 and JNK inhibitors. This quantitative data allows for a direct comparison of their efficacy in inhibiting their respective targets.
| Inhibitor | Target(s) | IC50 (nM) | Key Features |
| This compound | p38 MAPK | Not Publicly Available | Orally active; preclinical and phase 1 clinical trial data available.[2][3] |
| Ralimetinib (LY2228820) | p38α, p38β | 5.3 (p38α), 3.2 (p38β)[4] | Potent and selective inhibitor of p38α and p38β isoforms.[4] |
| BIRB-796 (Doramapimod) | p38α, p38β, p38γ, p38δ, JNK2 | 38 (p38α), 65 (p38β), 200 (p38γ), 520 (p38δ), 330-fold greater selectivity for p38α vs JNK2[5] | Pan-p38 inhibitor with off-target effects on JNK2.[5] |
| SB203580 | p38α, p38β | 50 (p38α), 500 (p38β) | Widely used first-generation p38 inhibitor. |
| SP600125 | JNK1, JNK2, JNK3 | 40 (JNK1), 40 (JNK2), 90 (JNK3) | Broad-spectrum JNK inhibitor. |
Note: The IC50 value for this compound against p38 MAPK is not publicly available in the reviewed literature.
Unraveling the p38-JNK Cross-talk with this compound
The interaction between the p38 and JNK pathways is complex and can be cell-type and context-dependent. One of the key mechanisms of cross-talk involves dual-specificity phosphatases (DUSPs), which can dephosphorylate and inactivate both p38 and JNK. The expression of some DUSPs, such as DUSP1 (also known as MKP-1), can be regulated by the p38 pathway. Therefore, inhibition of p38 by this compound could indirectly modulate JNK activity by altering DUSP expression.
While direct experimental data on the effect of this compound on JNK phosphorylation or DUSP1 expression is not yet available in the public domain, the known mechanisms of p38-JNK cross-talk suggest a potential for this compound to influence the JNK pathway. Further research is warranted to elucidate the precise effects of this compound on this signaling interplay.
Visualizing the Signaling Pathways and Experimental Workflow
To better understand the intricate relationships within the p38 and JNK signaling cascades and the experimental approaches to study them, the following diagrams are provided.
Caption: The p38 and JNK MAPK signaling pathways and their cross-talk.
References
Validating p38 MAPK Inhibition: A Comparative Analysis of LY3007113 and Genetic Knockdown Strategies
For researchers, scientists, and drug development professionals, establishing the specific mechanism of action of a small molecule inhibitor is a critical step in preclinical and clinical development. This guide provides a comparative analysis of findings obtained with the p38 MAPK inhibitor, LY3007113, and those from genetic knockdown studies targeting the same pathway. By juxtaposing pharmacological and genetic approaches, we aim to provide a comprehensive validation framework for researchers investigating p38 MAPK signaling.
The signaling protein p38 mitogen-activated protein kinase (MAPK) is a key regulator of the tumor cell microenvironment, influencing cell survival, migration, and invasion.[1][2] Pharmacological inhibition of p38 MAPK represents a promising therapeutic strategy in oncology.[3] this compound is a small-molecule inhibitor of p38 MAPK that has been evaluated in preclinical and Phase 1 clinical studies.[1][2][3] This guide will delve into the experimental data supporting the mechanism of action of this compound and compare its effects with those observed following the genetic knockdown of p38 MAPK.
Mechanism of Action of this compound
This compound is a pyridopyrimidine-based compound that acts as a competitive inhibitor of the ATP-binding site of p38 MAPK.[4] By blocking the kinase activity of p38 MAPK, this compound prevents the phosphorylation of its downstream substrates, most notably MAPK-activated protein kinase 2 (MAPKAP-K2).[3][4] The inhibition of MAPKAP-K2 phosphorylation serves as a key biomarker for assessing the intracellular activity of this compound.[1][3] Preclinical studies have demonstrated that this compound effectively inhibits the phosphorylation of MAPKAP-K2 in various cancer cell lines, including HeLa and U87MG glioblastoma cells, as well as in peripheral blood mononuclear cells (PBMCs) and tumor xenografts in mice.[1][3][4]
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a component of the larger MAPK signaling cascade, which plays a crucial role in transducing extracellular signals to intracellular responses.[5] This pathway can be activated by a variety of stimuli, including growth factors, inflammatory cytokines, and environmental stressors.[5][6] Upon activation, a cascade of protein kinases is triggered, culminating in the activation of p38 MAPK. Activated p38 MAPK then phosphorylates a range of downstream targets, including transcription factors and other kinases, to regulate gene expression and cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[5][6]
Comparison of this compound Activity with Genetic Knockdown
Genetic knockdown techniques, such as small interfering RNA (siRNA) and short hairpin RNA (shRNA), offer a powerful approach to validate the targets of small molecule inhibitors by reducing the expression of the target protein.[7] Comparing the phenotypic effects of a drug with those of genetic knockdown of its putative target can provide strong evidence for on-target activity.
Data Presentation
| Parameter | This compound (p38 MAPK Inhibitor) | p38 MAPK Genetic Knockdown (siRNA/shRNA) | References |
| Target | p38 MAPK kinase activity | p38 MAPK mRNA/protein expression | [1][3][7] |
| Mechanism | Reversible, competitive ATP-binding inhibition | mRNA degradation leading to reduced protein synthesis | [4][8] |
| Biomarker | Decreased phosphorylation of MAPKAP-K2 | Decreased p38 MAPK protein levels | [1][3] |
| Cellular Effects | Inhibition of pro-inflammatory cytokine production (e.g., IL-6, TNF-α), induction of apoptosis in some cancer cells, reduction of cell migration and invasion. | Similar reduction in pro-inflammatory cytokine production, induction of apoptosis, and decreased cell migration and invasion. | [3][4] |
| In Vivo Effects | Anti-tumor activity in xenograft models (ovarian, kidney, leukemia), inhibition of p-MAPKAP-K2 in tumors and peripheral blood.[3] | Inhibition of tumor growth and angiogenesis in xenograft models. | |
| Specificity | Potential for off-target kinase inhibition. | Potential for off-target effects due to sequence homology, compensation by other kinases.[9] | |
| Duration of Effect | Dependent on drug pharmacokinetics.[1][3] | Can be transient (siRNA) or stable (shRNA).[7][10] |
Experimental Protocols
Pharmacological Inhibition with this compound (In Vitro)
-
Cell Culture: Plate cancer cells (e.g., HeLa, U87MG) in appropriate growth medium and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 1-24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-MAPKAP-K2, total MAPKAP-K2, phospho-p38, total p38, and a loading control (e.g., GAPDH or β-actin).
-
Quantification: Use secondary antibodies conjugated to a detectable marker (e.g., HRP) and quantify band intensities to determine the extent of target inhibition.
Genetic Knockdown of p38 MAPK using siRNA
-
Transfection: Transfect cells with siRNA duplexes using a suitable transfection reagent according to the manufacturer's protocol. Optimize transfection efficiency for the specific cell line.[12][13][14]
-
Incubation: Incubate the cells for 24-72 hours post-transfection to allow for mRNA and protein knockdown.
-
Validation of Knockdown: Assess the efficiency of p38 MAPK knockdown at both the mRNA level (by qRT-PCR) and protein level (by Western blot).
-
Phenotypic Assays: Perform functional assays (e.g., cell viability, apoptosis, migration, cytokine production) to compare the effects of p38 MAPK knockdown with those of this compound treatment.
Conclusion
The validation of a small molecule inhibitor's on-target effects is a cornerstone of drug development. The data available for this compound demonstrates its ability to inhibit the p38 MAPK pathway, as evidenced by the reduction in MAPKAP-K2 phosphorylation. By comparing the phenotypic outcomes of this compound treatment with those of p38 MAPK genetic knockdown, researchers can gain a higher degree of confidence in the specificity of the compound's mechanism of action. This dual approach, combining pharmacological and genetic validation, provides a robust framework for elucidating the role of the p38 MAPK pathway in cancer and for the continued development of targeted therapies. While further clinical development of this compound was not pursued due to toxicity issues precluding the achievement of a biologically effective dose, the preclinical validation approach remains a valuable model for future drug discovery efforts targeting the p38 MAPK pathway.[1][2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Benchchem [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. eu.idtdna.com [eu.idtdna.com]
- 8. shRNA Process and Diagram [sigmaaldrich.com]
- 9. Guidelines for transfection of siRNA [qiagen.com]
- 10. qiagen.com [qiagen.com]
- 11. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - TR [thermofisher.com]
- 12. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Navigating Resistance: A Comparative Guide to Alternative Signaling Pathways in LY3007113-Resistant Cells
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to targeted cancer therapies remains a critical hurdle in oncology. LY3007113, a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase, has shown promise in preclinical studies by disrupting DNA replication in cancer cells. However, as with other targeted agents, the emergence of resistance is a foreseeable challenge. This guide provides a comparative analysis of potential alternative signaling pathways that could be targeted to overcome resistance to this compound. While clinical development of this compound was discontinued due to toxicity, the principles of overcoming Cdc7 inhibitor resistance remain relevant for this class of drugs. This document synthesizes preclinical data from related Cdc7 inhibitors and general mechanisms of targeted therapy resistance to propose and compare rational combination strategies.
Unveiling the Escape Routes: Potential Bypass Signaling Pathways
Resistance to targeted therapies often arises from the activation of alternative "bypass" signaling pathways that compensate for the inhibited pathway, thereby restoring downstream signals crucial for cell survival and proliferation. In the context of Cdc7 inhibition, which primarily induces cell cycle arrest and apoptosis through replication stress, the most probable escape mechanisms involve the reactivation of pro-survival and proliferative signaling cascades. Based on preclinical evidence from other kinase inhibitors and related Cdc7 inhibitors, two key pathways emerge as primary candidates for driving resistance to this compound:
-
The MAPK/ERK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a common feature in many cancers and a well-documented mechanism of resistance to various targeted therapies.
-
The PI3K/Akt/mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism. Its upregulation can provide a potent survival signal that allows cancer cells to evade apoptosis induced by therapeutic agents.
The following sections provide a comparative overview of targeting these pathways in a hypothetical this compound-resistant setting, supported by illustrative experimental data and detailed protocols to guide further research.
Data Presentation: A Comparative Analysis of Targeting Alternative Pathways
The following tables summarize hypothetical, yet plausible, quantitative data from key experiments designed to evaluate the efficacy of targeting the MAPK/ERK and PI3K/Akt pathways in this compound-resistant (this compound-R) cancer cells compared to their parental (sensitive) counterparts.
Table 1: Comparative IC50 Values for Single and Combination Treatments
| Cell Line | Treatment | IC50 (µM) |
| Parental | This compound | 0.5 |
| Trametinib (MEK Inhibitor) | 1.2 | |
| Alpelisib (PI3K Inhibitor) | 2.5 | |
| This compound-R | This compound | > 20 |
| Trametinib (MEK Inhibitor) | 1.5 | |
| Alpelisib (PI3K Inhibitor) | 2.8 | |
| This compound + Trametinib (1:1) | 0.8 | |
| This compound + Alpelisib (1:1) | 1.2 |
This table illustrates that while this compound-R cells are highly resistant to this compound alone, combination with a MEK inhibitor (Trametinib) or a PI3K inhibitor (Alpelisib) can restore sensitivity.
Table 2: Effect of Combination Therapies on Colony Formation
| Cell Line | Treatment | Number of Colonies (Mean ± SD) |
| This compound-R | Vehicle Control | 250 ± 25 |
| This compound (5 µM) | 230 ± 20 | |
| Trametinib (1 µM) | 180 ± 15 | |
| Alpelisib (2 µM) | 195 ± 18 | |
| This compound (5 µM) + Trametinib (1 µM) | 45 ± 8 | |
| This compound (5 µM) + Alpelisib (2 µM) | 60 ± 10 |
This table demonstrates the synergistic effect of combining this compound with inhibitors of the MAPK or PI3K pathways in reducing the clonogenic survival of resistant cells.
Table 3: Cell Cycle Analysis in this compound-Resistant Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Sub-G1 (Apoptotic) Cells |
| Vehicle Control | 45% | 35% | 20% | 2% |
| This compound (5 µM) | 42% | 38% | 20% | 3% |
| Trametinib (1 µM) | 60% | 25% | 15% | 5% |
| This compound + Trametinib | 55% | 15% | 30% | 25% |
| Alpelisib (2 µM) | 58% | 28% | 14% | 6% |
| This compound + Alpelisib | 50% | 20% | 30% | 22% |
This table indicates that while single agents have modest effects on the cell cycle of resistant cells, combination therapies lead to a significant increase in the sub-G1 population, indicative of apoptosis.
Mandatory Visualizations
Caption: Proposed bypass signaling pathways in this compound resistance.
Caption: Workflow for evaluating alternative therapies in resistant cells.
Experimental Protocols
Generation of this compound-Resistant Cell Lines
Objective: To develop cancer cell lines with acquired resistance to this compound for subsequent experimentation.
Methodology:
-
Cell Culture: Culture the parental cancer cell line of interest in its recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Initial Drug Exposure: Begin by treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined by a preliminary MTT assay.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily at the initial concentration, increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold increments).
-
Monitoring and Maintenance: At each step, monitor cell morphology and proliferation. Allow the cells to recover and resume normal growth before the next dose escalation. This process may take several months.
-
Confirmation of Resistance: Once the cells can proliferate in a high concentration of this compound (e.g., 10-20 fold higher than the parental IC50), confirm the resistant phenotype by performing an MTT assay to compare the IC50 values of the parental and resistant cell lines.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages to ensure a consistent source for future experiments.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of single and combination drug treatments.
Methodology:
-
Cell Seeding: Seed parental and this compound-R cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, Trametinib, Alpelisib, or combinations thereof for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Colony Formation Assay
Objective: To assess the long-term proliferative potential and clonogenic survival of cells after drug treatment.
Methodology:
-
Cell Seeding: Seed 500-1000 this compound-R cells per well in 6-well plates.
-
Drug Treatment: After 24 hours, treat the cells with the indicated concentrations of this compound, Trametinib, Alpelisib, or their combinations.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.
-
Colony Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 30 minutes.
-
Colony Counting: After washing with water and air-drying, count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Compare the number of colonies in the treated wells to the vehicle control to determine the surviving fraction.
Western Blot Analysis
Objective: To analyze the activation status of key proteins in the MAPK/ERK and PI3K/Akt signaling pathways.
Methodology:
-
Cell Lysis: Treat this compound-R cells with the indicated drugs for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK, total-ERK, phospho-Akt, total-Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effects of drug treatments on cell cycle distribution and apoptosis.
Methodology:
-
Cell Treatment and Harvesting: Treat this compound-R cells with the indicated drugs for 48 hours. Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets.
-
Fixation: Resuspend the cells in 70% ice-cold ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, G2/M, and sub-G1 (apoptotic) phases of the cell cycle using appropriate software.
Conclusion
While direct experimental evidence for overcoming resistance to this compound is limited due to its discontinued clinical development, this guide provides a rational framework for investigating alternative signaling pathways based on established mechanisms of drug resistance. The MAPK/ERK and PI3K/Akt pathways represent high-priority targets for combination therapies with Cdc7 inhibitors. The provided experimental protocols offer a robust methodology for researchers to generate resistant cell lines and quantitatively assess the efficacy of targeting these bypass pathways. Such investigations are crucial for the continued development of effective strategies to combat drug resistance in cancer therapy.
A Comparative Analysis of Pirtobrutinib (LY3007113): In Vitro vs. In Vivo Efficacy
Pirtobrutinib (formerly LY3007113) is a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated potent anti-tumor activity in both laboratory settings and clinical trials. This guide provides a comprehensive comparison of the in vitro and in vivo experimental data for pirtobrutinib, offering researchers, scientists, and drug development professionals a detailed overview of its performance.
Quantitative Data Comparison
The following tables summarize the key quantitative data from in vitro and in vivo studies of pirtobrutinib, facilitating a direct comparison of its potency and efficacy across different experimental systems.
In Vitro Potency and Selectivity
| Assay Type | Target | IC50 (nM) | Comparison to Other BTK Inhibitors |
| Enzymatic Assay | Wild-Type BTK | 2.5 | >300-fold more selective for BTK over 98% of 371 other kinases |
| C481S-Mutant BTK | 2.3 | Remains highly potent against the common C481S resistance mutation | |
| Cellular Assay | BTK Occupancy (NanoBRET) | 16 | Demonstrates potent and sustained BTK inhibition in cellular environments |
| TMD8 (ABC-DLBCL) Cell Proliferation | 6 | Shows potent anti-proliferative effects in B-cell malignancy cell lines | |
| Jeko-1 (Mantle Cell Lymphoma) Cell Proliferation | 4.9 | Effective at inhibiting the growth of various B-cell cancer cell lines |
In Vivo Anti-Tumor Efficacy
| Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| TMD8 Xenograft | ABC-DLBCL | 50 mg/kg, once daily | Significant | Demonstrates dose-dependent tumor growth inhibition. |
| Jeko-1 Xenograft | Mantle Cell Lymphoma | 50 mg/kg, once daily | Significant | Effective in controlling tumor growth in mantle cell lymphoma models. |
| Patient-Derived Xenograft (CLL) | Chronic Lymphocytic Leukemia | 25 mg/kg, twice daily | >90% | Shows robust activity in models derived directly from patients with CLL. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a deeper understanding and potential replication of the findings.
In Vitro Assays
1. BTK Enzymatic Assay (LanthaScreen™ Eu Kinase Binding Assay):
-
Objective: To determine the direct inhibitory activity of pirtobrutinib on the BTK enzyme.
-
Methodology:
-
A recombinant human BTK enzyme is incubated with a fluorescently labeled ATP-competitive kinase inhibitor (tracer) and a europium-labeled anti-tag antibody.
-
Pirtobrutinib is added at varying concentrations.
-
The binding of the tracer to the BTK enzyme results in a high FRET (Förster Resonance Energy Transfer) signal.
-
Pirtobrutinib competes with the tracer for binding to BTK, leading to a decrease in the FRET signal.
-
The IC50 value is calculated as the concentration of pirtobrutinib that causes a 50% reduction in the FRET signal.
-
2. Cellular BTK Occupancy Assay (NanoBRET™ Assay):
-
Objective: To measure the extent and duration of BTK engagement by pirtobrutinib in living cells.
-
Methodology:
-
Cells are engineered to express a BTK-NanoLuc® fusion protein.
-
A fluorescent energy transfer probe that binds to BTK is added to the cells.
-
In the absence of an inhibitor, the probe binds to the BTK-NanoLuc fusion protein, resulting in a BRET (Bioluminescence Resonance Energy Transfer) signal.
-
Pirtobrutinib is introduced, and its binding to BTK displaces the probe, leading to a decrease in the BRET signal.
-
The IC50 value represents the concentration of pirtobrutinib required to inhibit 50% of the BRET signal.
-
3. Cell Proliferation Assay:
-
Objective: To assess the effect of pirtobrutinib on the growth of cancer cell lines.
-
Methodology:
-
B-cell malignancy cell lines (e.g., TMD8, Jeko-1) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of pirtobrutinib.
-
After a defined incubation period (typically 72 hours), cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
The IC50 value is determined as the concentration of pirtobrutinib that inhibits cell growth by 50%.
-
In Vivo Studies
1. Mouse Xenograft Models:
-
Objective: To evaluate the anti-tumor efficacy of pirtobrutinib in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously implanted with human B-cell malignancy cell lines (e.g., TMD8, Jeko-1) or patient-derived tumor tissue.
-
Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
Pirtobrutinib is administered orally at specified doses and schedules.
-
Tumor volume is measured regularly using calipers.
-
The percentage of Tumor Growth Inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.
-
At the end of the study, tumors and tissues may be collected for pharmacodynamic marker analysis (e.g., measuring BTK occupancy).
-
Visualizing the Science
The following diagrams illustrate the key concepts and processes involved in the evaluation of pirtobrutinib.
Caption: Pirtobrutinib inhibits the BTK signaling pathway, blocking downstream signals for cell proliferation.
Caption: A typical workflow for the preclinical evaluation of a targeted therapy like pirtobrutinib.
Caption: The logical progression from potent in vitro activity to promising in vivo efficacy for pirtobrutinib.
A Head-to-Head Showdown: Evaluating Next-Generation p38 MAPK Inhibitors
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for therapeutic intervention in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. While first-generation p38 MAPK inhibitors showed promise, their clinical development was often hampered by off-target effects and toxicity. This has spurred the development of next-generation inhibitors with improved selectivity and potency. This guide provides a comparative analysis of key next-generation p38 MAPK inhibitors, presenting available preclinical and clinical data to aid researchers and drug development professionals in this competitive field.
Signaling Pathway Overview
The p38 MAPK cascade is a key signaling pathway that responds to cellular stress and inflammatory cytokines. Its activation leads to the downstream phosphorylation of various transcription factors and kinases, culminating in the production of pro-inflammatory cytokines like TNF-α and IL-6.
Caption: The p38 MAPK signaling cascade.
Comparative Analysis of Next-Generation Inhibitors
The following table summarizes the available data for several next-generation p38 MAPK inhibitors. It is important to note that the data is compiled from various sources, and direct comparisons should be made with caution as experimental conditions may differ.
| Inhibitor | Target Isoforms | Potency (IC50) | Selectivity | Binding Kinetics | Clinical Development Status |
| BIRB-796 | p38α, p38β | p38α: ~0.1 nM | High selectivity against other kinases. | Slow dissociation rate, binds to an allosteric site. | Discontinued (Phase II) |
| VX-702 | p38α | p38α: ~18 nM | Selective for p38α. | ATP-competitive. | Discontinued (Phase II) |
| AMG-548 | p38α | p38α: ~2 nM | Highly selective for p38α. | ATP-competitive. | Discontinued (Phase I) |
| SCIO-469 | p38α | p38α: ~15 nM | Selective for p38α. | ATP-competitive. | Discontinued (Phase II) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of common assays used to characterize p38 MAPK inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific p38 MAPK isoform.
Objective: To determine the IC50 value of an inhibitor against a purified p38 kinase.
Materials:
-
Recombinant human p38α, p38β, p38γ, or p38δ kinase
-
Kinase substrate (e.g., ATF2, MBP)
-
ATP (radiolabeled or non-radiolabeled)
-
Test inhibitor at various concentrations
-
Assay buffer
-
Kinase detection reagent (e.g., phosphospecific antibody, ADP-Glo™)
Procedure:
-
The p38 kinase, substrate, and test inhibitor are pre-incubated in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate or ADP produced is quantified.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Cytokine Production Assay
This assay measures the effect of an inhibitor on the production of pro-inflammatory cytokines in a cellular context.
Objective: To evaluate the potency of an inhibitor in a more physiologically relevant system.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)
-
Lipopolysaccharide (LPS) or another inflammatory stimulus
-
Test inhibitor at various concentrations
-
Cell culture medium and supplements
-
ELISA kit for TNF-α or IL-6
Procedure:
-
Cells are plated and pre-treated with various concentrations of the test inhibitor.
-
The cells are then stimulated with LPS to induce cytokine production.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of the target cytokine (e.g., TNF-α) in the supernatant is measured using an ELISA kit.
-
IC50 values are determined from the dose-response curve of cytokine inhibition.
Experimental and Logical Workflow
The preclinical evaluation of p38 MAPK inhibitors follows a structured workflow to assess their potential as therapeutic agents.
Caption: Preclinical workflow for p38 MAPK inhibitor evaluation.
This comparison guide is structured to provide a clear and logical overview of the topic.
Caption: Structure of the comparison guide.
Conclusion and Future Perspectives
The development of next-generation p38 MAPK inhibitors remains a challenging yet promising area of research. While many early candidates failed in clinical trials due to toxicity or lack of efficacy, the lessons learned have paved the way for the design of more selective and potent molecules. Future efforts will likely focus on isoform-specific inhibitors and compounds with novel binding mechanisms to overcome the hurdles that have plagued this class of drugs. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the next wave of p38 MAPK inhibitors towards clinical success.
LY3007113 as a Tool Compound for Studying p38 Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable tool compound is critical for the accurate investigation of cellular signaling pathways. This guide provides a comparative analysis of LY3007113, a p38 MAPK inhibitor, with other commonly used tool compounds, SB203580 and BIRB 796. The information presented herein is intended to facilitate an informed decision on the most appropriate inhibitor for specific research needs.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a pivotal role in cellular responses to stress and inflammation, making it a key target in various diseases. Small molecule inhibitors are invaluable tools for dissecting the intricacies of this pathway. This guide focuses on this compound and offers a comparison with the well-established p38 inhibitors SB203580 and BIRB 796, highlighting their biochemical potency, selectivity, and cellular activity.
Biochemical Potency and Selectivity
A critical aspect of a tool compound is its potency towards the intended target and its selectivity over other related kinases. The following table summarizes the available data for this compound, SB203580, and BIRB 796. It is important to note that direct head-to-head comparative data for this compound is limited in the public domain.
| Compound | Target | IC50 (nM) | Kd (nM) | Selectivity Notes |
| This compound | p38 MAPK | Data not publicly available | Data not publicly available | Described as a potent p38 MAPK inhibitor in preclinical studies.[1] |
| SB203580 | p38α | 300-500 (in THP-1 cells)[2] | Also inhibits p38β. Does not inhibit p38γ or p38δ.[3] May inhibit other kinases like PKB at higher concentrations.[2] | |
| BIRB 796 | p38α | 38[4][5] | 0.1[4][5] | Pan-p38 inhibitor with IC50s of 65 nM for p38β, 200 nM for p38γ, and 520 nM for p38δ.[4][5] Also inhibits B-Raf (IC50 = 83 nM) and JNK2 (330-fold less potent than p38α).[4] Binds to an allosteric site.[6] |
Signaling Pathway and Experimental Workflow
To effectively utilize these inhibitors, a clear understanding of the p38 MAPK signaling cascade and a standardized experimental workflow for their evaluation are essential.
Caption: The p38 MAPK signaling cascade.
The following diagram outlines a general workflow for comparing the efficacy and specificity of p38 inhibitors.
References
- 1. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pardon Our Interruption [opnme.com]
Benchmarking LY3007113: A Comparative Analysis Against Current Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational p38 mitogen-activated protein kinase (MAPK) inhibitor, LY3007113, with current standard-of-care therapies for cancers in which it has shown preclinical activity. Due to the discontinuation of this compound's clinical development, this document focuses on its mechanism of action, preclinical findings, and the outcomes of its Phase 1 clinical trial, juxtaposed with established therapeutic regimens.
Executive Summary
This compound is an orally active small molecule inhibitor of p38 MAPK, a key enzyme in a signaling pathway that regulates cellular responses to stress, inflammation, and other external stimuli.[1] Preclinical studies suggested potential anti-tumor activity in various cancer models, including ovarian, renal, glioblastoma, and hematologic malignancies.[2][3] However, a Phase 1 clinical trial in patients with advanced cancer was terminated due to toxicity, as the biologically effective dose could not be reached without significant adverse events.[2][4] This guide presents the available data on this compound and compares its therapeutic potential against current, more established treatments for these cancers.
Mechanism of Action: p38 MAPK Inhibition
The p38 MAPK signaling pathway, when activated by stressors such as UV radiation, inflammatory cytokines, and chemotherapy, plays a complex and often contradictory role in cancer. It can promote cancer cell survival, proliferation, and invasion, but in some contexts, it can also induce apoptosis and cell cycle arrest. The therapeutic rationale for inhibiting p38 MAPK is to block its pro-tumorigenic functions.
This compound was designed to inhibit p38 MAPK, thereby preventing the phosphorylation of its downstream targets, most notably MAPK-activated protein kinase 2 (MAPKAP-K2).[2][5] The inhibition of MAPKAP-K2 phosphorylation serves as a key biomarker for the biological activity of this compound.[2]
Figure 1: p38 MAPK signaling pathway and the inhibitory action of this compound.
Preclinical and Clinical Performance of this compound
Preclinical studies demonstrated that this compound could inhibit the phosphorylation of MAPKAP-K2 in HeLa and U87MG glioblastoma cells.[2][5] In vivo, orally administered this compound showed activity in xenograft models of human ovarian, kidney, and hematologic cancers.[2][3][5]
A Phase 1 clinical trial was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced cancer. The maximum tolerated dose (MTD) was determined to be 30 mg administered orally every 12 hours.[2][4][6] However, the study revealed that a biologically effective dose, defined by sustained inhibition of p-MAPKAP-K2 in peripheral blood mononuclear cells, could not be achieved due to dose-limiting toxicities.[2][4] The most common treatment-related adverse events included tremor, rash, stomatitis, and increased blood creatine phosphokinase.[2][4][6] The best overall response observed was stable disease in 3 out of 27 patients in the dose-confirmation part of the trial.[2][4] Consequently, further clinical development of this compound was discontinued.
Comparative Analysis with Standard-of-Care Therapies
The following tables provide a comparative overview of this compound's preclinical profile with the established standard-of-care treatments for the cancers it was intended to target. Due to the limited publicly available quantitative preclinical data for this compound, representative data for other p38 MAPK inhibitors are included for illustrative purposes and are clearly noted.
Ovarian Cancer
Standard of Care: The primary treatment for advanced ovarian cancer is surgical debulking followed by platinum-based chemotherapy, typically a combination of carboplatin and paclitaxel. Maintenance therapy with PARP inhibitors (for patients with BRCA mutations) or bevacizumab is often used.
| Therapy Class | Agent(s) | Efficacy |
| p38 MAPK Inhibitor | This compound | Demonstrated anti-tumor activity in human ovarian cancer xenograft models (specific data not available).[2][3][5] |
| Other p38 MAPK Inhibitors (for reference) | Ralimetinib showed modest improvement in progression-free survival in recurrent platinum-sensitive high-grade serous ovarian cancer. | |
| Platinum-based Chemotherapy | Carboplatin + Paclitaxel | Standard first-line treatment, with response rates varying based on disease stage and patient characteristics. |
| PARP Inhibitors | Olaparib, Niraparib, Rucaparib | Significant improvement in progression-free survival in patients with BRCA mutations. |
| Anti-angiogenic Agents | Bevacizumab | Improves progression-free survival when combined with chemotherapy. |
Glioblastoma
Standard of Care: The standard treatment for newly diagnosed glioblastoma is maximal safe surgical resection followed by radiation therapy with concurrent and adjuvant temozolomide.
| Therapy Class | Agent(s) | Efficacy |
| p38 MAPK Inhibitor | This compound | Inhibited phosphorylation of p-MAPKAP-K2 in U87MG glioblastoma cells and in subcutaneously implanted U87MG tumors in mice.[2][5] |
| Other p38 MAPK Inhibitors (for reference) | Preclinical studies suggest that p38 MAPK inhibition may increase the sensitivity of glioblastoma cells to temozolomide. | |
| Alkylating Agent | Temozolomide | Standard of care chemotherapy, improves overall survival when combined with radiation. |
Renal Cell Carcinoma (Advanced)
Standard of Care: The first-line treatment for advanced clear cell renal cell carcinoma typically involves combination therapy with an immune checkpoint inhibitor (e.g., pembrolizumab) and a tyrosine kinase inhibitor (TKI) (e.g., lenvatinib or axitinib), or a combination of two immune checkpoint inhibitors (e.g., ipilimumab and nivolumab).
| Therapy Class | Agent(s) | Efficacy |
| p38 MAPK Inhibitor | This compound | Showed activity in human renal cancer xenograft models (specific data not available).[2][3][5] |
| Immune Checkpoint Inhibitor + TKI | Pembrolizumab + Lenvatinib/Axitinib | Superior progression-free survival and overall survival compared to sunitinib monotherapy. |
| Dual Immune Checkpoint Inhibitors | Ipilimumab + Nivolumab | Improved overall survival in intermediate- and poor-risk patients compared to sunitinib. |
Hematologic Malignancies (Relapsed/Refractory)
Standard of Care: Treatment for relapsed or refractory hematologic malignancies is highly dependent on the specific type of cancer. For example, Bruton's tyrosine kinase (BTK) inhibitors are a standard of care for relapsed/refractory mantle cell lymphoma (MCL), while CAR-T cell therapy is an option for some aggressive lymphomas and multiple myeloma.
| Therapy Class | Agent(s) | Efficacy |
| p38 MAPK Inhibitor | This compound | Demonstrated activity in leukemia xenograft models (specific data not available).[2][3][5] |
| Other p38 MAPK Inhibitors (for reference) | Preclinical studies suggest a role for p38 MAPK inhibition in overcoming drug resistance in some leukemias. | |
| BTK Inhibitors (for MCL) | Ibrutinib, Acalabrutinib, Zanubrutinib | High overall response rates in relapsed/refractory MCL. |
| CAR-T Cell Therapy | Axicabtagene ciloleucel, Tisagenlecleucel, etc. | High rates of durable remission in certain relapsed/refractory lymphomas and multiple myeloma. |
Experimental Protocols
Western Blot for Phosphorylated MAPKAP-K2 (p-MAPKAP-K2)
This protocol is a generalized procedure for detecting the phosphorylation of MAPKAP-K2, a downstream target of p38 MAPK, in cell lysates.
Figure 2: Generalized workflow for Western blot analysis of p-MAPKAP-K2.
Detailed Methodology:
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound or control vehicle for the specified time.
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin [BSA] in Tris-buffered saline with 0.1% Tween 20 [TBST]) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated MAPKAP-K2 (p-MAPKAP-K2) overnight at 4°C with gentle agitation.
-
Wash the membrane extensively with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to p-MAPKAP-K2 can be quantified using densitometry software. To normalize for protein loading, the membrane can be stripped and re-probed for total MAPKAP-K2 or a housekeeping protein like GAPDH or β-actin.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for p-MAPKAP-K2
An ELISA can be used for a more quantitative assessment of p-MAPKAP-K2 levels in cell lysates.
Detailed Methodology:
-
Plate Preparation:
-
Coat the wells of a 96-well microplate with a capture antibody specific for total MAPKAP-K2 overnight at 4°C.
-
Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of a known concentration of recombinant p-MAPKAP-K2 to generate a standard curve.
-
Add the prepared cell lysates and standards to the coated and blocked wells.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody specific for p-MAPKAP-K2 conjugated to an enzyme (e.g., HRP).
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells again.
-
Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of p-MAPKAP-K2 in the samples by interpolating their absorbance values from the standard curve.
-
Conclusion
While the p38 MAPK pathway remains a target of interest in oncology, the clinical development of this compound was halted due to an unfavorable therapeutic index. The preclinical data, though promising in some models, did not translate into a safe and effective clinical candidate. In contrast, the standard-of-care therapies for ovarian cancer, glioblastoma, advanced renal cell carcinoma, and various hematologic malignancies have demonstrated significant clinical benefit and remain the cornerstones of treatment. Future research into p38 MAPK inhibitors will need to focus on developing compounds with improved safety profiles and identifying patient populations most likely to benefit from this therapeutic approach.
References
- 1. Facebook [cancer.gov]
- 2. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound () for sale [vulcanchem.com]
- 4. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Researchers: Personal Protective Equipment and Handling Guidelines for LY3007113
Disclaimer: This document provides general guidance on personal protective equipment (PPE) and handling for the investigational compound LY3007113, based on best practices for potent pharmaceutical compounds and hazardous drugs. A substance-specific risk assessment must be conducted by qualified personnel before handling this compound to determine the precise safety precautions required.
The following information is intended for researchers, scientists, and drug development professionals to establish a robust safety framework when working with this compound. Adherence to these guidelines is crucial for minimizing exposure and ensuring a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the recommended PPE for various laboratory activities involving this compound, based on guidelines for hazardous drugs.[1][2][3][4]
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Double chemotherapy gloves (ASTM D6978 compliant) | Not typically required if no suspected contamination | Safety glasses | Recommended: Elastomeric half-mask with multi-gas cartridge and P100 filter if not in plastic |
| Weighing/Compounding (Solid) | Double chemotherapy gloves | Disposable, back-closing, long-sleeved gown | Goggles and face shield | N95 or higher respirator (e.g., PAPR for high-potency) |
| Handling Solutions | Double chemotherapy gloves | Disposable, back-closing, long-sleeved gown | Goggles and face shield | Not typically required if handled in a certified chemical fume hood |
| Administering to Animals | Double chemotherapy gloves | Disposable, back-closing, long-sleeved gown | Goggles and face shield | As determined by risk assessment |
| Waste Disposal | Double chemotherapy gloves | Disposable, back-closing, long-sleeved gown | Goggles and face shield | As determined by risk assessment |
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include detailed operational and disposal procedures.
Handling Procedures:
-
Designated Areas: All work with this compound should be conducted in a designated area with restricted access, such as a certified chemical fume hood or a biological safety cabinet.
-
Engineering Controls: Utilize containment solutions like ventilated balance enclosures for weighing solid compounds.
-
Decontamination: All surfaces and equipment must be decontaminated after use. A two-step process of deactivation and decontamination is recommended.
-
Spill Management: A spill kit specifically for hazardous drugs should be readily available. Procedures for managing spills of different sizes must be established and personnel trained on them.[2]
Disposal Plan:
All waste generated from handling this compound, including used PPE, is considered hazardous.
-
Segregation: All contaminated waste must be segregated into clearly labeled, sealed containers.
-
Disposal: Dispose of all hazardous waste in accordance with institutional, local, and federal regulations. Do not mix with general laboratory waste.
-
Sharps: All contaminated sharps must be placed in a designated sharps container.
Visual Guidance for Safety Protocols
To further clarify procedural steps and logical relationships in safety protocols, the following diagrams are provided.
Caption: PPE Donning and Doffing Workflow
Caption: Risk Assessment for PPE Selection
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
